2-Phenyl-1,3-thiazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKALNCQCDXQTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377111 | |
| Record name | 2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-40-1 | |
| Record name | 2-Phenyl-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1,3-thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its significant role in the development of novel therapeutic agents. Particular focus is given to its application in the design of enzyme inhibitors and its relevance in various signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its core structure, featuring a phenyl ring attached to a thiazole-5-carbaldehyde moiety, is a common scaffold in a variety of biologically active compounds.[1][2]
Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 1011-40-1 | [3][4] |
| Molecular Formula | C₁₀H₇NOS | [4][5][6] |
| Molecular Weight | 189.24 g/mol | [1][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-phenylthiazole-5-carbaldehyde | |
| MDL Number | MFCD04973719 | [1][5] |
Physical and Chemical Characteristics
| Property | Value | Source |
| Physical Form | Solid | [6][7] |
| Melting Point | 78-80°C or 94°C | [5] |
| Boiling Point | 353°C at 760 mmHg | |
| Purity | Typically ≥97% | [6] |
| Storage | Room temperature or -20°C, sealed, dry | [1] |
Synthesis and Experimental Protocols
General Synthetic Approach: Hantzsch Thiazole Synthesis
A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. A generalized workflow for obtaining a 2-phenyl-thiazole derivative is outlined below. The final carbaldehyde group can be introduced through various formylation reactions or by modification of a precursor functional group like a carboxylate.
Caption: Generalized Hantzsch synthesis for 2-phenyl-thiazoles.
Alternative Synthetic Route: Suzuki Coupling
Another powerful method for synthesizing 2-phenylthiazole derivatives involves a Suzuki coupling reaction. This approach is particularly useful for creating a library of analogs with different substitutions on the phenyl ring.
Experimental Protocol Outline (Suzuki Coupling):
-
Starting Materials: A bromo-thiazole derivative (e.g., ethyl 2-bromo-5-thiazolecarboxylate) and a phenylboronic acid are used as the coupling partners.[8]
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, are essential for the reaction.[8]
-
Solvent: A mixture of dioxane and water is a common solvent system.[8]
-
Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion.[8]
-
Work-up and Purification: After the reaction is complete, the product is extracted and purified using standard techniques like column chromatography.
-
Functional Group Interconversion: The resulting ester can then be converted to the desired carbaldehyde through reduction and subsequent oxidation, or other established chemical transformations.
Biological Activity and Applications in Drug Development
Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities.[2][9] Derivatives of 2-phenyl-thiazole have been investigated for various therapeutic applications.
Anticancer and Antiproliferative Activity
Substituted 2-phenyl-thiazole derivatives have shown promise as anticancer agents.[9][10] They have been evaluated against various cancer cell lines, including lung, liver, and intestinal cancer cells.[9] The thiazole scaffold is a key component in the design of kinase inhibitors, such as those targeting c-Met.[11]
Antifungal Properties
The 2-phenylthiazole moiety is a crucial structural feature in some antifungal agents.[8] These compounds often act by inhibiting enzymes essential for fungal cell wall synthesis or integrity, such as lanosterol 14α-demethylase (CYP51).[8]
Other Biological Activities
Beyond anticancer and antifungal applications, thiazole derivatives have demonstrated a broad spectrum of other biological effects, including:
The versatility of the this compound scaffold makes it a valuable starting point for structure-activity relationship (SAR) studies in medicinal chemistry.[1]
Relevant Signaling Pathways
The biological effects of 2-phenyl-thiazole derivatives can often be attributed to their interaction with specific enzymes and signaling pathways.
Inhibition of Lanosterol 14α-demethylase (CYP51)
In fungi, CYP51 is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[8]
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 5-Phenyl-1,3-thiazole-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl ring appended to a thiazole-5-carbaldehyde core, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its potential applications.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NOS | [1][2][3][4] |
| Molecular Weight | 189.24 g/mol | [1][2][3][4] |
| CAS Number | 1011-40-1 | [1][2][3] |
| Melting Point | 94 °C | [1] |
| Appearance | Solid | - |
| IUPAC Name | This compound | [3] |
| InChI Key | KKALNCQCDXQTCG-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C(C=C1)C2=NC=C(S2)C=O | [3] |
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic pathway for this compound is outlined below. This involves the reaction of a thioamide with an α-halocarbonyl compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagents: To this solution, add 3-bromo-2-oxopropanal (1 equivalent). The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Characterization Techniques
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the thiazole ring proton, and the aldehydic proton. The chemical shifts and coupling constants will be indicative of the compound's structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the phenyl and thiazole rings.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹), C=N stretching of the thiazole ring, and C-H stretching of the aromatic and aldehydic protons.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.
-
Potential Biological and Materials Science Applications
While specific signaling pathways for this compound are not extensively documented, the broader class of thiazole derivatives has been shown to exhibit a wide range of biological activities. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Caption: Potential applications of the 2-phenyl-1,3-thiazole scaffold.
The thiazole ring is a key component in a number of clinically used drugs. Derivatives of 2-phenylthiazole have been investigated for their potential as:
-
Anticancer Agents: Thiazole-containing compounds have been shown to inhibit various enzymes and signaling pathways involved in cancer progression.
-
Antibacterial and Antifungal Agents: The thiazole nucleus is present in several antimicrobial drugs, and novel derivatives are continuously being explored to combat drug-resistant pathogens.
-
Materials Science: The conjugated aromatic system in this compound makes it a candidate for use in the development of organic semiconductors and fluorescent probes.[4]
Conclusion
This compound is a compound with significant potential in both medicinal chemistry and materials science. Its well-defined physicochemical properties and the versatility of the thiazole scaffold make it an attractive starting point for the synthesis of novel compounds with diverse applications. Further research into its biological activities and the development of optimized synthetic protocols will undoubtedly unlock its full potential.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 2-phenyl-1,3-thiazole-5-carbaldehyde and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in a variety of therapeutic agents, including those with antifungal and anticancer properties.
Core Synthetic Methodologies
The synthesis of the 2-phenyl-1,3-thiazole core is primarily achieved through two robust and versatile methods: the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction. The subsequent introduction of the 5-carbaldehyde group is typically accomplished via the Vilsmeier-Haack reaction.
Hantzsch Thiazole Synthesis
A classic and widely used method, the Hantzsch synthesis involves the cyclocondensation of a thioamide (e.g., thiobenzamide) with an α-haloketone.[1][2] This method is valued for its operational simplicity and the ready availability of starting materials.[1]
Suzuki Cross-Coupling Reaction
For the formation of the C-C bond between the thiazole and phenyl rings, the Suzuki coupling is a powerful palladium-catalyzed reaction.[1] It typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative, offering high functional group tolerance.[1][3]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a key method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the thiazole ring, yielding the desired carbaldehyde.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole via Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of the 2-phenyl-1,3-thiazole core.
Materials:
-
Thiobenzamide
-
2-Bromoacetophenone (or other suitable α-haloketone)
-
Ethanol
Procedure:
-
Dissolve thiobenzamide (1.0 eq) in ethanol.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-phenyl-1,3-thiazole.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol outlines the formylation of 2-phenyl-1,3-thiazole.
Materials:
-
2-Phenyl-1,3-thiazole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether
-
Water
Procedure:
-
To a solution of 2-phenyl-1,3-thiazole (1.0 eq) in DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0°C.[8]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 6.5 hours.[8]
-
Cool the mixture back to 0°C and add a solution of sodium acetate (5.6 eq) in water.[8]
-
Stir for an additional 10 minutes at 0°C.[8]
-
Dilute the reaction mixture with water and extract with diethyl ether.[8]
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[8]
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield this compound.[8]
Protocol 3: Synthesis of 2-Phenylthiazole Derivatives via Suzuki Coupling
This protocol provides a general method for synthesizing 2-phenylthiazole derivatives.
Materials:
-
2-Bromothiazole derivative
-
Phenylboronic acid derivative (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1.0-1.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent system (e.g., dioxane/water)
Procedure:
-
In a reaction vessel, combine the 2-bromothiazole derivative (1.0 eq), phenylboronic acid derivative, palladium catalyst, and base.
-
Add the dioxane/water solvent system.
-
Degas the mixture and heat under an inert atmosphere at 60-100°C for 5-8 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of 2-phenyl-1,3-thiazole derivatives from various studies.
| Compound ID/Reference | Reaction Type | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Hantzsch Synthesis Derivatives | ||||||
| Compound from[9] | One-pot three-component | SiW/SiO₂ | Ethanol | Reflux | 2-3 | 79-90 |
| Compound from[10] | Microwave-assisted Hantzsch | - | Methanol | MW | 0.5-1 | 75-92 |
| Suzuki Coupling Derivatives | ||||||
| 3-Arylindazole from[3] | Suzuki-Miyaura | P2 (precatalyst) / K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 95 |
| 2'-Aryl-2-arylbenzothiazole from[11] | Ligand-free Suzuki | Pd(OAc)₂ / K₂CO₃ | DMF | 120 | 12 | up to 99 |
| Vilsmeier-Haack Formylation | ||||||
| General Aldehyde from[8] | Vilsmeier-Haack | (Chloromethylene)dimethyliminium Chloride | DMF | RT | 6.5 | 77 |
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Fungal Strain | MIC (µg/mL) |
| Anticancer Activity | ||||
| Compound 5b | HT29 (Colon) | 2.01 | - | - |
| Compound 27 | HepG2 (Liver) | 0.62 | - | - |
| Compound 4c[12] | SKNMC (Neuroblastoma) | N/A (Best activity) | - | - |
| Antifungal Activity | ||||
| Compound B9[13] | Candida albicans | - | C. albicans | 1-16 |
| Compound 1[14] | - | - | C. albicans & C. auris | 0.25-2 |
| Compound 5b[15] | - | - | Sclerotinia sclerotiorum | 0.51 |
| Compound 5k[15] | - | - | Ralstonia solanacearum | 2.23 |
| Compound 2e[16] | - | - | Candida parapsilosis | 1.23 |
Visualizing Synthesis and Biological Pathways
Synthetic Workflow
The general workflow for the synthesis of this compound can be visualized as a two-step process: the formation of the core heterocyclic system followed by functionalization.
Caption: Synthetic routes to this compound.
Biological Signaling Pathways
2-Phenylthiazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer and fungal infections.
Anticancer Mechanism:
Caption: Inhibition of PI3K/Akt/mTOR signaling by 2-phenylthiazoles.
Antifungal Mechanism:
Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylthiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 2-Phenyl-1,3-thiazole-5-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-phenyl-1,3-thiazole derivatives have garnered significant attention due to their potent and diverse therapeutic properties, including anticancer, antimicrobial, antifungal, and enzyme inhibitory effects.[1][2][3] This technical guide focuses on a specific, highly reactive, and versatile subset: novel derivatives of 2-Phenyl-1,3-thiazole-5-carbaldehyde. The presence of the aldehyde group at the 5-position provides a chemically tractable handle for the synthesis of a diverse library of compounds, most notably Schiff bases, which have shown significant pharmacological potential.[4][5][6][7]
This document serves as an in-depth resource, providing a proposed synthetic pathway, a summary of the biological activities of closely related compounds, detailed experimental protocols for key biological assays, and an illustrative signaling pathway relevant to their potential anticancer mechanism of action.
Synthetic Pathway: A Proposed Route to Novel Derivatives
The synthesis of this compound derivatives can be approached through a multi-step process, often commencing with a Hantzsch-type thiazole synthesis. A generalized and efficient synthetic workflow is proposed below.
Caption: Proposed synthetic workflow for this compound Schiff base derivatives.
Biological Activities of Related 2-Phenylthiazole Derivatives
While comprehensive data on a wide range of novel this compound derivatives is still emerging, the biological activities of structurally related 2-phenylthiazoles provide a strong indication of their potential. The following tables summarize quantitative data from various studies on derivatives with different substitutions, highlighting their potential in key therapeutic areas.
Anticancer Activity
Many 2-phenylthiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
| Compound Type | Cell Line | Activity (IC50/EC50) | Reference |
| Phenothiazine-based thiazole | HT29 (Colon) | Good cytotoxicity | [8] |
| Phenothiazine-based thiazole | MCF-7 (Breast) | Good cytotoxicity | [8] |
| 2-amino-thiazole derivatives | K563 (Leukemia) | High antiproliferative potency | [9] |
| Phenylthiazole-thiadiazole | R. solanacearum | EC50 = 2.23 µg/mL | [9] |
Antimicrobial and Antifungal Activity
The thiazole ring is a well-established pharmacophore in antimicrobial and antifungal agents. Derivatives of 2-phenylthiazole have shown potent activity against a range of bacterial and fungal pathogens, including resistant strains.[2][10]
| Compound Type | Organism | Activity (MIC/MBC/MFC) | Reference |
| Heteroaryl(aryl) thiazole | Bacteria | MIC: 0.23–0.7 mg/mL | [2] |
| Heteroaryl(aryl) thiazole | Fungi | MIC: 0.06–0.47 mg/mL | [2] |
| Thiazole-β-amino acid | S. aureus | MIC: 1–2 µg/mL | [10] |
| Phenylthiazole-thiadiazole | S. sclerotiorum | EC50 = 0.51 µg/mL | [9] |
Enzyme Inhibition
The inhibitory activity of 2-phenylthiazole derivatives against various enzymes is a key aspect of their therapeutic potential. This includes enzymes involved in fungal cell wall synthesis (e.g., CYP51) and tyrosinase, which is implicated in pigmentation disorders.[1][11]
| Compound Type | Enzyme | Activity (IC50) | Reference |
| 2-phenylthiazole derivative | CYP51 (Lanosterol 14α-demethylase) | Potent inhibition | [1] |
| Thiazolidine-4-carboxamide | Mushroom Tyrosinase | 16.5 ± 0.37 µM | [11] |
| Thienopyrazol-3-ol derivative | S. aureus MurB, MurC, MurD | IC50: 3.6 - 25 µg/mL | [12] |
| Thiazole-based furan | Acetylcholinesterase (AChE) | KI: 14.887 ± 1.054 μM | [13] |
| Thiazole-based furan | Butyrylcholinesterase (BChE) | KI: 4.763 ± 0.321 μM | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions, which are then diluted with culture medium to various concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 × 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.
Enzyme Inhibition Assay: Mushroom Tyrosinase
This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.
-
Assay Buffer: A phosphate buffer (e.g., 50 mM, pH 6.8) is prepared.
-
Enzyme and Substrate: A solution of mushroom tyrosinase and a solution of L-DOPA (substrate) are prepared in the assay buffer.
-
Inhibitor Preparation: The test compounds are dissolved in DMSO and then diluted with the assay buffer.
-
Assay Procedure: In a 96-well plate, the enzyme solution, inhibitor solution, and buffer are mixed and pre-incubated. The reaction is initiated by adding the L-DOPA solution.
-
Absorbance Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.
Illustrative Signaling Pathway: Apoptosis
Given the potential anticancer activity of these derivatives, understanding their effect on apoptosis (programmed cell death) is crucial. A simplified diagram of a generic apoptosis signaling pathway that could be investigated is presented below.
Caption: A simplified diagram of extrinsic and intrinsic apoptosis pathways.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 2-Phenyl-1,3-thiazole-5-carbaldehyde Analogs and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1,3-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of 2-Phenyl-1,3-thiazole-5-carbaldehyde analogs, focusing on their potential therapeutic targets, quantitative biological data, and the experimental methodologies used for their evaluation. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.
Potential Therapeutic Targets
Analogs of this compound have been investigated for a variety of therapeutic applications, revealing a range of molecular targets implicated in oncology, neurodegenerative diseases, and infectious diseases.
Oncology
In the realm of oncology, these analogs have demonstrated potent anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] Key targets identified include:
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Several 2-phenylthiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that, upon activation, initiates signaling cascades that drive cell proliferation. Certain thiazolyl-pyrazoline derivatives have been found to be more effective than gefitinib, a known EGFR inhibitor, in lung cancer cell lines with EGFR mutations.[1]
-
Insulin-like Growth Factor 1 Receptor (IGF1R): IGF1R is another key receptor tyrosine kinase involved in cancer cell growth and survival. Ureido-substituted 4-phenylthiazole analogs have been identified as potent inhibitors of IGF1R in hepatocellular carcinoma.[2]
Neurodegenerative Diseases
The potential of 2-phenylthiazole derivatives extends to the treatment of neurodegenerative disorders, particularly Alzheimer's disease. The primary targets in this area are:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE and BChE is a key strategy in the symptomatic treatment of Alzheimer's disease. A series of 2-phenylthiazole derivatives have exhibited significant inhibitory activities against both enzymes.[3]
-
Tau Protein Aggregation: The aggregation of tau protein into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease. Phenylthiazolyl-hydrazide (PTH) derivatives have been shown to inhibit tau aggregation and even disassemble pre-formed aggregates.[4][5][6]
Infectious Diseases
This compound and its analogs have also been explored as antimicrobial agents.
-
Lanosterol 14α-demethylase (CYP51): This enzyme is essential for ergosterol biosynthesis in fungi. Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death. Novel 2-phenylthiazole derivatives have been designed and synthesized as potent CYP51 inhibitors with broad-spectrum antifungal activity.[7][8]
-
Bacterial and Fungal Cell Viability: Various derivatives have shown direct antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][10][11][12][13][14] The exact molecular targets for this broad-spectrum activity are still under investigation but are likely to involve essential cellular processes.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of selected 2-phenyl-1,3-thiazole analogs from various studies. This data provides a comparative overview of their potency against different targets and cell lines.
Table 1: Anticancer Activity of 2-Phenylthiazole Analogs
| Compound ID/Series | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 2-Amino-4-phenylthiazole Derivative (5b) | HT29 (Colon) | Not specified | 2.01 | [1][2] |
| Thiazolyl-Pyrazoline Derivative (10b) | A549 (Lung) | EGFR | 4.2 | [1] |
| Thiazolyl-Pyrazoline Derivative (10d) | A549 (Lung) | EGFR | 2.9 | [1] |
| Benzothiazole Derivative (3) | NCI-H522 (Lung) | Not specified | 0.0223 | [1] |
| Ureido-Substituted 4-Phenylthiazole (27) | HepG2 (Liver) | IGF1R | 0.62 | [2] |
Table 2: Enzyme Inhibitory Activity of 2-Phenylthiazole Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Ethyl 2-[4-(4-{[2-(pyrrolidin-1-yl)ethyl]amino}butoxy)phenyl]thiazole-4-carboxylate (5b–8) | Acetylcholinesterase | 4.8 | [3] |
| Ethyl 2-(4-{[5-(cyclohexylamino)pentyl]oxy}phenyl)thiazole-4-carboxylate (5c–6) | Butyrylcholinesterase | 0.16 | [3] |
| Phenylthiazolyl-hydrazide (PTH) lead structure (BSc2436) | Tau Aggregation | 7.7 | [4][5][6] |
| 2-phenylthiazole-4-carboxylic acid derivative (8) | Xanthine Oxidase | 0.0486 | [15] |
| (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one (2) | Tyrosinase | 0.10 (Ki) | [16] |
Table 3: Antimicrobial Activity of 2-Phenylthiazole Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2-phenyl-1,3-thiazole derivative (12) | S. aureus | 125-150 | [9] |
| 2-phenyl-1,3-thiazole derivative (12) | E. coli | 125-150 | [9] |
| 2-phenyl-1,3-thiazole derivative (12) | A. niger | 125-150 | [9] |
| CYP51 Inhibitor (B9) | C. albicans | 1-16 | [8] |
| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e) | C. parapsilosis | 1.23 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key in vitro assays commonly used in the evaluation of 2-phenylthiazole compounds.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Assay (Acetylcholinesterase)
This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase.
-
Reagent Preparation: Prepare a phosphate buffer, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the acetylcholinesterase enzyme solution.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).
-
Absorbance Reading: Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals for a set period.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of 2-phenyl-1,3-thiazole analogs.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-phenylthiazole analogs.
Caption: Inhibition of Tau protein aggregation by Phenylthiazolyl-hydrazide (PTH) analogs.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated significant activity against a range of validated and emerging therapeutic targets in oncology, neurodegenerative diseases, and infectious diseases. The data and protocols presented in this guide offer a solid foundation for further research and development in this area. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylthiazolyl-Hydrazide and Its Derivatives Are Potent Inhibitors of τ Aggregation and Toxicity in Vitro and in Cells | Scilit [scilit.com]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
- 12. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Bioactivity of 2-Phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide to Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyl-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active compounds. While direct mechanism of action studies on this specific aldehyde are not extensively available in the public domain, its derivatives have shown significant inhibitory activity against key cellular targets implicated in a range of diseases. This technical guide consolidates the current understanding of the likely mechanisms of action of this compound-derived compounds, focusing on three primary therapeutic areas: antifungal, anti-inflammatory, and cardiovascular applications. We will delve into the signaling pathways, present quantitative data from studies on its derivatives, provide detailed experimental protocols for assessing bioactivity, and visualize the complex biological interactions.
Introduction
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This compound serves as a crucial intermediate in the elaboration of this core structure, enabling the synthesis of diverse compound libraries for biological screening.[1] Research into its derivatives has pointed towards three principal mechanisms of action: inhibition of fungal lanosterol 14α-demethylase (CYP51), modulation of the Rho-kinase (ROCK) signaling pathway, and interference with the nuclear factor-kappa B (NF-κB) signaling cascade via inhibition of IκB kinase β (IKKβ).
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
Derivatives of 2-phenyl-1,3-thiazole have been investigated as potent antifungal agents.[2][3] The primary mechanism of action is the inhibition of CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
The CYP51 Signaling Pathway
The fungal CYP51 enzyme catalyzes the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a lack of mature ergosterol, ultimately compromising the fungal cell membrane.
References
- 1. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]
Spectroscopic Profile of 2-Phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Phenyl-1,3-thiazole-5-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.9 | s | 1H, -CHO |
| ~8.4 | s | 1H, Thiazole-H4 |
| ~7.9-8.0 | m | 2H, Phenyl-H (ortho) |
| ~7.4-7.5 | m | 3H, Phenyl-H (meta, para) |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The solvent used for analysis can influence the exact chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (aldehyde) |
| ~170 | Thiazole-C2 |
| ~155 | Thiazole-C5 |
| ~140 | Thiazole-C4 |
| ~133 | Phenyl-C (ipso) |
| ~131 | Phenyl-C (para) |
| ~129 | Phenyl-C (ortho/meta) |
| ~127 | Phenyl-C (ortho/meta) |
Note: Predicted values. The exact chemical shifts are dependent on the solvent and experimental conditions.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1680-1660 | Strong | C=O stretch (aldehyde) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic and thiazole rings) |
| ~1300-1000 | Medium | C-N and C-S stretching |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 189 | [M]⁺ (Molecular ion) |
| 188 | [M-H]⁺ |
| 160 | [M-CHO]⁺ |
| 104 | [C₆H₅CN]⁺ or fragment from thiazole ring cleavage |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.6-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 100 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 2-Phenyl-1,3-thiazole-5-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the handling and characterization of this compound.
Physicochemical Properties
This compound is a solid organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₇NOS | [2] |
| Molecular Weight | 189.24 g/mol | [2] |
| CAS Number | 1011-40-1 | [2] |
| Appearance | Solid | [3] |
| Melting Point | 94 °C | [4] |
| Boiling Point | 353 °C at 760 mmHg | |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature, sealed, dry | [1] |
Solubility Profile
Predicted Solubility
Based on its chemical structure, which includes a polar carbaldehyde group and a largely nonpolar phenyl and thiazole ring system, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in organic solvents.
| Solvent | Predicted Solubility |
| Water | Low |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Hexane | Sparingly soluble to insoluble |
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for quantitatively determining the solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, acetone)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.
-
-
Calculation:
-
Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.
-
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in drug development. This section outlines a comprehensive approach to stability testing through forced degradation studies.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[5] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.[6]
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Hydrolytic Degradation:
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[6]
-
Photolytic Degradation: Expose the solid compound and its solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[7] A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.
Experimental Protocol for Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[8]
Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.
Procedure:
-
Forced Degradation Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents.
-
Subject the solutions to the stress conditions described in section 3.1.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
-
HPLC Method Development:
-
Screen different HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., varying organic modifier, pH, and buffer) to achieve optimal separation of the parent peak from any degradation peaks.[9]
-
Optimize the gradient profile, flow rate, and column temperature to enhance resolution.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6] Specificity is demonstrated by the complete separation of the analyte from all degradation products.
-
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. q1scientific.com [q1scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. web.vscht.cz [web.vscht.cz]
The Versatile Reactivity of the Carbaldehyde Group in 2-Phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1,3-thiazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. The reactivity of the carbaldehyde group at the C5 position of the thiazole ring is central to its utility, allowing for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the key chemical reactions of this carbaldehyde group, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research setting.
Core Reactivity of the Carbaldehyde Group
The aldehyde functionality in this compound is susceptible to a variety of nucleophilic addition and oxidation-reduction reactions, making it a powerful handle for molecular elaboration. Key transformations include the formation of Schiff bases, Knoevenagel condensation, Wittig olefination, reduction to the corresponding alcohol, and oxidation to the carboxylic acid. Each of these reactions provides a pathway to novel derivatives with potential applications in drug discovery.
Key Chemical Transformations and Experimental Protocols
This section details the experimental procedures for several key reactions of this compound. The protocols are based on established methodologies for similar substrates and can be adapted for specific research needs.
Schiff Base Formation
The condensation of the carbaldehyde with primary amines to form Schiff bases (imines) is a fundamental reaction for introducing diverse functionalities. These derivatives are known to possess a wide range of biological activities.
Experimental Protocol:
A general procedure for the synthesis of Schiff bases from 2-amino thiazole derivatives involves dissolving equimolar amounts of the thiazole aldehyde and the desired primary amine in a suitable solvent, such as ethanol.[1][2] A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the reaction.[2] The mixture is then heated under reflux for several hours and the reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration, followed by washing and recrystallization.
Logical Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is instrumental in the synthesis of α,β-unsaturated compounds.[3][4]
Experimental Protocol:
In a typical procedure, this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) are stirred in a suitable solvent, such as water or ethanol, at room temperature. A weak inorganic base like sodium bicarbonate, sodium acetate, or potassium carbonate is added as a catalyst.[3] The reaction is typically stirred for 30 minutes to several hours. The resulting condensation product often precipitates from the solution and can be isolated by suction filtration.[3]
References
Methodological & Application
Application Note and Protocol: A Two-Step Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde from Thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the well-established Hantzsch thiazole synthesis to form the core 2-phenylthiazole ring, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 5-position.
Step 1: Hantzsch Thiazole Synthesis of 2-Phenylthiazole
The classical Hantzsch thiazole synthesis involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[1][2][3] In this initial step, thiobenzamide is reacted with an α-haloacetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane, to yield 2-phenylthiazole.
Experimental Protocol: 2-Phenylthiazole Synthesis
Materials:
-
Thiobenzamide
-
2-Bromo-1,1-diethoxyethane
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol.
-
To this solution, add 2-bromo-1,1-diethoxyethane (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-phenylthiazole.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation of 2-Phenylthiazole
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic compounds.[4][5][6] The 2-phenylthiazole synthesized in the previous step is formylated using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the target compound, this compound.[7][8]
Experimental Protocol: this compound Synthesis
Materials:
-
2-Phenylthiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane, anhydrous
-
Sodium acetate
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and anhydrous 1,2-dichloroethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-phenylthiazole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | Thiobenzamide | 2-Bromo-1,1-diethoxyethane | Ethanol | Reflux | 4-6 | 75-85 |
| 2 | 2-Phenylthiazole | Vilsmeier Reagent (POCl₃/DMF) | 1,2-Dichloroethane | 70-80 °C | 3-5 | 60-70 |
Product Characterization
The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 189.24 g/mol .[9]
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthetic pathway from thiobenzamide to this compound.
Caption: Synthetic route to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-Phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylthiazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Thiazole-containing drugs such as the chemotherapeutic agent Tiazofurin highlight the importance of this heterocycle in oncology. The functionalization of the 2-phenylthiazole core offers a versatile platform for developing novel therapeutic agents.
This document provides detailed protocols for the synthesis and evaluation of potential anticancer agents using 2-Phenyl-1,3-thiazole-5-carbaldehyde as a key starting material. The aldehyde group at the 5-position is an excellent chemical handle for elaboration into various pharmacophores, most notably chalcones and Schiff bases, which have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] A primary mechanism of action for many thiazole-chalcone derivatives is the inhibition of tubulin polymerization, a critical process for cell division, making them promising antimitotic agents.[5][6][7]
Synthesis Pathways
The aldehyde functionality of this compound is readily exploited in condensation reactions to generate diverse molecular libraries. The most prominent pathway for creating potent anticancer agents from this precursor is the Claisen-Schmidt condensation to form thiazole-chalcone hybrids.
Pathway 1: Thiazole-Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for many flavonoids and possess a wide array of pharmacological activities, including anticancer properties.[8][9] The synthesis of thiazole-chalcones involves a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted acetophenone. This reaction is efficient and allows for the introduction of various substituents on the second phenyl ring, enabling extensive structure-activity relationship (SAR) studies.[5]
Pathway 2: Thiazole-Schiff Base Derivatives
An alternative synthetic route involves the condensation of this compound with various primary amines (aliphatic or aromatic) to form Schiff bases (imines). These compounds are also known to exhibit a broad spectrum of biological activities, including anticancer effects.[4][10]
Experimental Protocols
Protocol 1: General Synthesis of Thiazole-Chalcone Derivatives
This protocol describes the synthesis of a thiazole-chalcone derivative via a base-catalyzed Claisen-Schmidt condensation, adapted from established procedures.[5][11]
Materials:
-
This compound
-
Appropriately substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH) solution (e.g., 60%)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in absolute ethanol.
-
Cool the flask in an ice bath to 0 °C with constant stirring.
-
Slowly add the aqueous NaOH solution (e.g., 60%) dropwise to the reaction mixture. The addition of a strong base catalyzes the condensation.
-
Maintain the reaction at 0 °C and allow it to stir for 18-24 hours. The progress of the reaction should be monitored by TLC.[5]
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazole-chalcone derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[5]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Synthesized thiazole-chalcone compounds
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[15]
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).
-
Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[14]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490-570 nm.[13][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition using the formula:
-
% Inhibition = (1 - (OD_Treated / OD_Control)) * 100
-
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity Data
Numerous thiazole-chalcone derivatives have been synthesized and evaluated for their anticancer activity. The tables below summarize the cytotoxic potential (IC₅₀/GI₅₀ in µM) of selected compounds against various human cancer cell lines.
Table 1: Anticancer Activity of Thiazole-Naphthalene Chalcone Derivatives [6]
| Compound | R Group | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
|---|---|---|---|
| 5a | 4-OCH₃ | 1.12 ± 0.08 | 2.03 ± 0.15 |
| 5b | 4-OC₂H₅ | 0.48 ± 0.03 | 0.97 ± 0.13 |
| 5c | 2-Br-3,4,5-(OCH₃)₃ | 10.32 ± 0.81 | 15.61 ± 1.02 |
| Colchicine | (Reference) | 8.9 ± 0.7 | 9.1 ± 0.5 |
Table 2: Anticancer Activity of Thiazole-Chalcone Conjugates [1][5]
| Compound | R Group | Ovar-3 (Ovarian) GI₅₀ (µM) | MDA-MB-468 (Breast) GI₅₀ (µM) |
|---|---|---|---|
| 2e | 4-OCH₃ | 1.55 | 2.95 |
| 2g | 4-NO₂ | 2.15 | 3.14 |
| 2h | 3-NO₂ | 1.88 | 3.01 |
| Doxorubicin | (Reference) | 1.95 | 1.85 |
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism through which many thiazole-chalcones exert their potent anticancer effects is the disruption of microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport.[11]
These compounds act as antimitotic agents by inhibiting the polymerization of tubulin dimers (α- and β-tubulin) into microtubules. Molecular docking studies suggest that they bind to the colchicine-binding site on β-tubulin.[1][7] This binding prevents the assembly of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), selectively eliminating rapidly dividing cancer cells.[16]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The straightforward synthesis of thiazole-chalcone derivatives via Claisen-Schmidt condensation allows for the creation of potent tubulin polymerization inhibitors. The protocols outlined in this document provide a solid foundation for researchers to synthesize, purify, and evaluate these promising compounds, contributing to the development of new and more effective cancer therapies.
References
- 1. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 11. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Phenyl-1,3-thiazole-5-carbaldehyde in the Development of Antifungal Compounds
Introduction
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal therapies, presents a significant challenge to global public health. The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antifungal properties.[1][2] Specifically, 2-Phenyl-1,3-thiazole-5-carbaldehyde serves as a crucial starting material for the synthesis of novel derivatives with potent antifungal activity. Its aldehyde functional group offers a versatile handle for chemical modification, enabling the creation of diverse compound libraries, such as Schiff bases and acylhydrazones, for antifungal screening.[3][4] These derivatives often target essential fungal processes, primarily the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6]
Mechanism of Action: Targeting Fungal Cell Integrity
Thiazole derivatives, similar to other azole antifungals, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[6] Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This compromises the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[6] Some studies also suggest that thiazole derivatives may affect the fungal cell wall structure or other metabolic pathways like chitin synthesis.[7][8]
Application 1: Synthesis of Phenylthiazole Acylhydrazone Derivatives
The aldehyde group of this compound is readily condensed with various hydrazides to form acylhydrazone derivatives. This class of compounds has demonstrated significant antifungal activity, particularly against plant-pathogenic fungi like Magnaporthe oryzae (rice blast).[3][9] The structure-activity relationship (SAR) suggests that substitutions on the phenyl rings significantly influence the antifungal potency.[9]
Quantitative Data: Antifungal Activity of Acylhydrazone Derivatives
The following table summarizes the antifungal activity of selected phenylthiazole acylhydrazone derivatives against various fungal strains. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL.
| Compound ID | R1 Substituent | R2 Substituent | M. oryzae EC₅₀ (µg/mL)[9] | S. sclerotiorum EC₅₀ (µg/mL)[9] |
| E26 | 2-Cl | 4-CH₃ | 1.29 | > 50 |
| E17 | 2-CH₃ | 4-Cl | 1.45 | 15.34 |
| E23 | 2-Cl | 2-CH₃ | 1.50 | > 50 |
| E4 | H | 4-Cl | 1.66 | 10.25 |
| Isoprothiolane (Control) | - | - | 3.22 | - |
| Carbendazim (Control) | - | - | - | 0.70 |
Application 2: Synthesis of Phenylthiazole Schiff Base Derivatives
Another major application involves the synthesis of Schiff bases through the condensation of this compound with various primary amines.[4] These Schiff bases and their derivatives have shown a broad spectrum of antimicrobial activities, including promising effects against human pathogens like Candida albicans and various bacteria.[4][10]
Quantitative Data: Antifungal Activity of Thiazole Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) for various thiazole derivatives against pathogenic Candida species.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL)[11] |
| 7a | C. albicans | 3.9 | 15.62 |
| 7b | C. albicans | 3.9 | 15.62 |
| 7c | C. albicans | 3.9 | 15.62 |
| Derivative A | C. albicans | 0.008–7.81 | N/A (Compared to Nystatin)[7] |
Protocols
Protocol 1: General Synthesis of Phenylthiazole Acylhydrazone/Schiff Base Derivatives
This protocol describes a general method for the condensation reaction to synthesize derivatives from this compound.
Materials:
-
This compound
-
Appropriate substituted benzohydrazide (for acylhydrazones) or primary amine (for Schiff bases)
-
Absolute Ethanol
-
Catalyst (e.g., glacial acetic acid or concentrated H₂SO₄)
-
Reaction flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the selected benzohydrazide or primary amine (1 equivalent) to the solution.
-
Add a few drops of the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol or n-hexane to remove impurities.
-
Dry the product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[3][9][13]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains like Candida albicans, following established guidelines.[11]
Materials:
-
Synthesized thiazole compounds
-
Fungal strains (e.g., C. albicans ATCC 10231)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline solution
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds by dissolving them in DMSO (e.g., at 1 mg/mL).[11]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an inoculum of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration.
-
Serial Dilution: Dispense the RPMI medium into the wells of a 96-well plate. Perform a two-fold serial dilution of the compound stock solution across the plate to achieve a range of desired final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[7] This can be assessed visually or by using a spectrophotometer to measure absorbance.
References
- 1. prezi.com [prezi.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety | MDPI [mdpi.com]
- 4. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. researchgate.net [researchgate.net]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenyl-1,3-thiazole-5-carbaldehyde: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds
Application Note
Introduction
2-Phenyl-1,3-thiazole-5-carbaldehyde is a pivotal building block in heterocyclic chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive aldehyde group appended to a stable phenylthiazole core, makes it an ideal starting material for constructing complex heterocyclic systems. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the established therapeutic potential of thiazole-containing compounds, which exhibit a broad spectrum of pharmacological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The aldehyde functionality serves as a synthetic handle for various chemical transformations, enabling the facile introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).
Application in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of several important classes of heterocyclic compounds, including but not limited to:
-
Chalcones: These α,β-unsaturated ketones are synthesized via Claisen-Schmidt condensation of the aldehyde with various ketones. Thiazole-containing chalcones have demonstrated significant potential as antitubercular and antiproliferative agents.
-
Pyrazoles: Reaction of the corresponding chalcone with hydrazine derivatives yields pyrazoles, a class of heterocycles known for their diverse biological activities.
-
Knoevenagel Condensation Products: The reaction with active methylene compounds affords a variety of derivatives with potential applications in medicinal chemistry and materials science.
-
Schiff Bases and their Derivatives: Condensation with primary amines yields Schiff bases, which can be further cyclized to generate other heterocyclic systems like thiazolidinones.
The subsequent sections provide detailed experimental protocols for the synthesis of these key heterocyclic derivatives starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative to yield a chalcone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH with constant stirring.
-
Continue stirring at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is filtered, washed thoroughly with water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Representative Thiazole-Chalcone Syntheses
| Entry | Aldehyde | Ketone | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichlorothiazole-5-carboxaldehyde | Substituted aromatic ketones | Glacial Acetic Acid/HCl | - | 75-91 | [2] |
| 2 | 1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one | Aromatic aldehydes | 60% NaOH/Ethanol | 18 | ~73 | [3] |
| 3 | Acetophenone | Dimethylamino benzaldehyde | 10% NaOH/Ethanol | - | 80.4 | [4] |
Protocol 2: Synthesis of Pyrazole Derivatives from Thiazole-Chalcones
This protocol outlines the cyclization of a thiazole-based chalcone with hydrazine hydrate to form a pyrazole derivative.
Materials:
-
Thiazole-based chalcone (from Protocol 1)
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Ethanol or Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve the thiazole-based chalcone (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The precipitated solid (pyrazole) is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data for Representative Pyrazole Syntheses from Chalcones
| Entry | Chalcone | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Chalcone derivative | Hydrazine hydrate | Ethanol | 11 | - | [5] |
| 2 | Chalcone derivative | Phenyl hydrazine | Ethanol | - | - | [5] |
Protocol 3: Knoevenagel Condensation with Active Methylene Compounds
This protocol describes the condensation of this compound with an active methylene compound like malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification.
Quantitative Data for Representative Knoevenagel Condensations
| Entry | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time | Yield (%) | Reference |
| 1 | Aromatic Aldehydes | Malononitrile | DBU/Water | 5 min | 98 | [6] |
| 2 | 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH/Water (Microwave) | 20 min | >95 | [6] |
Signaling Pathway Inhibition by Thiazole Derivatives
Derivatives of thiazole carboxamides have been identified as potent inhibitors of the c-Met kinase signaling pathway. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of various cancers. Thiazole-based inhibitors can block the phosphorylation of c-Met, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the c-Met signaling pathway by a thiazole derivative.
Synthetic Workflow
The general workflow for the synthesis of heterocyclic compounds from this compound involves a series of well-established organic reactions. The aldehyde serves as the key starting material, which undergoes condensation reactions to form intermediate scaffolds like chalcones. These intermediates can then be further cyclized to generate more complex heterocyclic systems such as pyrazoles.
Caption: General synthetic workflow for heterocyclic synthesis.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 2-Phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1,3-thiazole-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its precise and accurate quantification is essential for ensuring the quality, efficacy, and safety of final drug products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique.
Method Selection Overview
The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk drug substances and formulated products where concentration levels are relatively high, HPLC with UV detection is the preferred method due to its accuracy, precision, and cost-effectiveness.
Caption: Logical workflow for selecting an analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details the experimental protocol for the quantification of this compound by reverse-phase HPLC with UV detection.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
3. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh a quantity of the bulk drug substance equivalent to about 25 mg of this compound and prepare a 1000 µg/mL solution in the mobile phase. Further dilute this solution to fall within the calibration curve range.
-
Pharmaceutical Formulations: The sample preparation for formulated products will depend on the nature of the formulation (e.g., tablets, capsules, injectables). A suitable extraction or dissolution procedure must be developed and validated to ensure complete recovery of the analyte from the matrix. The final sample solution should be filtered through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow the system to run for the specified run time.
5. Data Analysis and Quantification:
-
Identify and integrate the peak corresponding to this compound in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression analysis.
Caption: Experimental workflow for HPLC analysis.
Data Presentation
The performance of the HPLC-UV method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptance criteria for the quantification of a pharmaceutical intermediate.
| Parameter | Typical Specification | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference from blank/placebo | Confirmed |
Further Considerations
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities or related substances in this compound, GC-MS can be a powerful technique. The analyte itself is sufficiently volatile for GC analysis, though derivatization may be necessary to improve chromatographic properties.
-
Method Validation: The presented HPLC-UV method is a starting point. It is crucial that the method is fully validated for its intended use in your laboratory, following the guidelines of relevant regulatory authorities (e.g., ICH, FDA). Validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the routine quantification of this compound in both bulk substance and pharmaceutical formulations. Proper method validation is paramount to ensure the generation of accurate and reproducible data for quality control and drug development purposes.
Application Notes and Protocols: Derivatization of 2-Phenyl-1,3-thiazole-5-carbaldehyde for Structure-Activity Relationship Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1] The derivatization of this scaffold is a key strategy for the discovery of new therapeutic agents and for optimizing the potency and selectivity of existing lead compounds. This document provides detailed protocols for the derivatization of 2-Phenyl-1,3-thiazole-5-carbaldehyde and the subsequent evaluation of its derivatives for structure-activity relationship (SAR) studies. The aldehyde functional group at the 5-position of the thiazole ring is a versatile handle for introducing molecular diversity, most commonly through the formation of Schiff bases and related analogues.
Core Derivatization Strategy: Schiff Base Formation
A primary and efficient method for derivatizing this compound is through condensation reactions with various primary amines to form Schiff bases (imines). This approach allows for the systematic introduction of a wide variety of substituents, enabling a thorough exploration of the chemical space around the core scaffold to establish robust structure-activity relationships.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives from this compound
This protocol outlines a general procedure for the synthesis of Schiff base derivatives by reacting this compound with a variety of primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., anilines, benzylamines, alkylamines)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add the desired primary amine (1.0 - 1.2 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then refluxed for 4-6 hours.[2] The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent or solvent system to afford the pure Schiff base derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of this compound (Starting Material)
The starting material can be synthesized via various methods. One common approach is the Hantzsch thiazole synthesis.
Materials:
-
Thiobenzamide
-
3-bromo-2-oxopropanal
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thiobenzamide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of 3-bromo-2-oxopropanal (1.0 eq.) in ethanol dropwise to the thiobenzamide solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC for the consumption of starting materials.
-
Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Structure-Activity Relationship (SAR) Data Presentation
The following table summarizes hypothetical quantitative data for a series of Schiff base derivatives of this compound against a generic biological target (e.g., a microbial strain or an enzyme) to illustrate how SAR data can be presented. The R group represents the substituent introduced from the primary amine.
| Compound ID | R Group | MIC (µg/mL) | IC50 (µM) |
| 1a | Phenyl | 16 | 8.2 |
| 1b | 4-Chlorophenyl | 8 | 3.5 |
| 1c | 4-Methoxyphenyl | 32 | 15.7 |
| 1d | 4-Nitrophenyl | 4 | 1.8 |
| 1e | Benzyl | 64 | 30.1 |
| 1f | 2-Hydroxyphenyl | 16 | 9.0 |
| 1g | 4-(Trifluoromethyl)phenyl | 8 | 4.1 |
Interpretation of SAR Data:
-
Electronic Effects: The introduction of electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO₂, -CF₃) generally leads to an increase in biological activity (lower MIC and IC50 values) compared to the unsubstituted phenyl derivative (1a). Conversely, an electron-donating group like methoxy (1c) results in decreased activity.
-
Steric and Conformational Effects: The replacement of a phenyl ring with a more flexible benzyl group (1e) leads to a significant drop in activity, suggesting that a more rigid conformation might be favorable for binding to the biological target.
-
Hydrogen Bonding: The presence of a hydroxyl group at the ortho position of the phenyl ring (1f) did not significantly alter the activity compared to the unsubstituted analog, suggesting that hydrogen bonding at this position may not play a crucial role.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Synthetic and evaluation workflow for SAR studies.
Signaling Pathway Example
The derivatives of 2-phenylthiazole have been investigated as inhibitors of various enzymes. For instance, some are known to target lanosterol 14α-demethylase (CYP51) in fungi.[1][3] The following diagram illustrates a simplified hypothetical signaling pathway that could be inhibited by these compounds.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Conclusion
The derivatization of this compound via Schiff base formation is a robust and efficient strategy for generating a diverse library of compounds for structure-activity relationship studies. The provided protocols and data presentation framework offer a clear path for researchers to synthesize, evaluate, and interpret the biological activities of novel 2-phenylthiazole derivatives. The systematic modification of the substituent introduced via the primary amine allows for a detailed exploration of the electronic, steric, and hydrophobic requirements for optimal activity, thereby guiding the design of more potent and selective therapeutic agents.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Phenyl-1,3-thiazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this scaffold have shown promise as antimicrobial, antifungal, and anticancer agents. The 2-Phenyl-1,3-thiazole-5-carbaldehyde moiety serves as a key intermediate in the synthesis of a diverse library of such bioactive molecules, making it a valuable starting point for drug discovery campaigns.[1] High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of these derivatives to identify lead compounds for further development.
These application notes provide detailed protocols for HTS assays relevant to the screening of this compound derivatives, focusing on antifungal and anticancer applications. The protocols are designed to be adaptable for various laboratory settings and scalable for different library sizes.
Application Note 1: Antifungal Activity Screening Against Lanosterol 14α-demethylase (CYP51)
Objective: To identify and characterize this compound derivatives that inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.
Background: The ergosterol pathway is essential for fungal cell membrane integrity. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in fungal cell death.[2][3] Azole antifungal drugs, some of which contain a phenylthiazole structure, are known to target CYP51.[2] Given this precedent, derivatives of this compound are promising candidates for novel CYP51 inhibitors.[2][3]
Signaling Pathway: Fungal Ergosterol Biosynthesis
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a this compound derivative targeting CYP51.
Experimental Protocol: CYP51 Inhibition Assay (Biochemical)
This protocol describes a cell-free enzymatic assay to quantify the inhibition of CYP51 by test compounds.
Materials:
-
Recombinant human or fungal CYP51 enzyme
-
Lanosterol (substrate)
-
NADPH
-
CYP reductase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., ketoconazole)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates. Include wells for positive and negative (DMSO vehicle) controls.
-
Reagent Preparation: Prepare a master mix containing the CYP51 enzyme, CYP reductase, and NADPH in assay buffer.
-
Assay Execution:
-
Dispense the enzyme master mix into all wells of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the substrate (lanosterol).
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
-
Detection: The reaction can be monitored by various methods, including measuring the depletion of NADPH (autofluorescence) or using a fluorescent probe that is a substrate for CYP51.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.
Quantitative Data: Antifungal Activity of 2-Phenylthiazole Derivatives
The following table summarizes the antifungal activity of representative 2-phenylthiazole derivatives against various fungal strains. This data provides a baseline for the expected potency of novel compounds derived from this compound.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| SZ-C14 | C. albicans | 1-16 | [2] |
| B9 | C. albicans | 1 | [2][3] |
| B9 | C. tropicalis | 2 | [2][3] |
| B9 | C. parapsilosis | 4 | [2][3] |
| 7a | C. albicans | 7.81 | [4] |
| 7e | C. albicans | 3.9 | [4] |
Application Note 2: Anticancer Activity Screening
Objective: To identify this compound derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines.
Background: Thiazole-containing compounds have demonstrated potent anticancer activities through various mechanisms, including inhibition of tubulin polymerization and modulation of key signaling pathways like PI3K/mTOR. HTS using cell-based assays is a common starting point for identifying novel anticancer agents.
Experimental Workflow: Cell-Based HTS for Anticancer Compounds
Caption: A typical high-throughput screening workflow for identifying anticancer compounds.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a luminescent cell viability assay to measure the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Dispense a suspension of cancer cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well). Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives. Using an acoustic dispenser or pin tool, transfer a small volume of the compound solutions to the cell plates. Include wells for positive and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Assay Execution:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and calculate the percent cell viability for each compound concentration. Determine the IC50 value for active compounds.
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table presents the cytotoxic activity of various thiazole derivatives against different cancer cell lines, serving as a reference for screening campaigns.
| Compound Class/ID | Cancer Cell Line | IC50 | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Melanoma (A375) | 21 - 71 nM | [5] |
| Thiazole-pyrimidine analog 13b | Colon (Colo-205) | 0.12 µM | [6] |
| Thiazole-coumarin hybrid 6a | Colon (HCT-116) | 4.27 µM | [6] |
| 2,4-disubstituted thiazole 7c | Colon (HCT-116) | 6.44 µM | [6] |
| 51j (c-Met Kinase Inhibitor) | - | 29.54 nM | [7] |
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutics. The HTS protocols and application notes provided here offer a robust framework for identifying and characterizing promising antifungal and anticancer lead compounds from libraries of its derivatives. Careful data analysis and follow-up studies on the identified hits will be crucial for their advancement in the drug discovery pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Substituted 2-Phenyl-1,3-thiazole-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of substituted 2-phenyl-1,3-thiazole-5-carboxamides, a scaffold of significant interest in medicinal chemistry. The protocols outlined below are based on established synthetic transformations, including the Hantzsch thiazole synthesis and standard amide coupling reactions.
Introduction
The 2-phenyl-1,3-thiazole-5-carboxamide core is a privileged structure found in numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, making the development of efficient and versatile synthetic routes to this scaffold a key objective for researchers in drug discovery. The primary synthetic strategy involves a multi-step sequence:
-
Hantzsch Thiazole Synthesis: Formation of the core 2-phenyl-1,3-thiazole-5-carboxylate scaffold.
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Formation of the target carboxamide by coupling the carboxylic acid with a variety of primary and secondary amines.
This document details the experimental protocols for each of these steps, along with tabulated quantitative data for yields and reaction conditions.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the workflow diagram below.
The Versatility of 2-Phenyl-1,3-thiazole-5-carbaldehyde in the Synthesis of Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Phenyl-1,3-thiazole-5-carbaldehyde serves as a pivotal building block in the design and synthesis of novel fluorescent probes. Its inherent conjugated system, coupled with the reactive aldehyde functionality, provides a versatile platform for developing chemosensors tailored for the detection of a wide array of analytes, including metal ions and biologically relevant molecules. This document provides detailed application notes and experimental protocols for the preparation and utilization of fluorescent probes derived from this precursor, highlighting its significance in chemical biology and drug development.
The thiazole moiety is a well-established fluorophore, and its derivatives are known to exhibit interesting photophysical properties. The aldehyde group at the 5-position acts as a convenient handle for synthetic modifications, most commonly through Schiff base formation or Knoevenagel condensation. These reactions allow for the introduction of specific recognition units, enabling the development of "turn-on" or "turn-off" fluorescent sensors with high selectivity and sensitivity.
Application: Detection of Metal Ions
Fluorescent probes derived from this compound have shown significant promise in the detection of various metal ions. For instance, Schiff base derivatives can act as chemosensors for trivalent metal ions such as aluminum (Al³⁺). The binding of the metal ion to the probe often restricts the C=N bond rotation and enhances the rigidity of the molecule, leading to a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).
Signaling Pathway for Al³⁺ Detection
The sensing mechanism typically involves the formation of a complex between the Schiff base ligand and the Al³⁺ ion. This interaction modulates the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence emission.
Caption: Proposed signaling pathway for a thiazole-based Schiff base sensor for Al³⁺ detection.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative fluorescent probe from this compound and its application in metal ion detection.
Protocol 1: Synthesis of a Thiazole-Based Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base probe via the condensation of this compound with an appropriate amine, such as 2-aminophenol.
Materials:
-
This compound (1.0 mmol)
-
2-Aminophenol (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
To this solution, add 2-aminophenol (1.0 mmol) dissolved in absolute ethanol (10 mL).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration and washed with cold ethanol.
-
If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Synthetic workflow for the preparation of a thiazole-based Schiff base fluorescent probe.
Protocol 2: General Procedure for Fluorescence Titration
This protocol outlines the general steps for evaluating the sensing performance of the synthesized probe towards a target metal ion.
Materials:
-
Synthesized thiazole Schiff base probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solution of the target metal ion (e.g., AlCl₃, 10 mM in deionized water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and limit of detection.
Data Presentation
The photophysical and sensing properties of fluorescent probes derived from this compound are summarized below. The data presented is representative of thiazole-based Schiff base probes and may vary depending on the specific structure and solvent.
Table 1: Representative Photophysical Properties of a Thiazole-Based Schiff Base Probe
| Property | Value |
| Excitation Maximum (λex) | ~380 nm |
| Emission Maximum (λem) | ~450 nm (in the absence of analyte) |
| Stokes Shift | ~70 nm |
| Quantum Yield (Φ) | Low (in the absence of analyte) |
| Molar Absorptivity (ε) | Dependent on specific structure |
Table 2: Sensing Performance for a Representative Metal Ion (e.g., Al³⁺)
| Parameter | Value |
| Emission Maximum (λem) | Red-shifted upon analyte binding |
| Fluorescence Change | Significant "turn-on" response |
| Limit of Detection (LOD) | Typically in the micromolar (µM) range |
| Binding Stoichiometry | Often 1:1 (Probe:Metal Ion) |
| Selectivity | High for the target analyte over others |
Conclusion
This compound is a valuable and versatile starting material for the development of highly sensitive and selective fluorescent probes. The straightforward synthetic routes, primarily through Schiff base formation, allow for the creation of a diverse library of chemosensors for various applications in environmental monitoring, cellular imaging, and as diagnostic tools in drug development. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of this important chemical scaffold.
Application Notes and Protocols for the Scale-Up Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde, a key intermediate in the development of various therapeutic agents. The synthetic strategy involves a two-step process: the initial formation of the 2-phenylthiazole core via the robust Hantzsch thiazole synthesis, followed by a regioselective Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 5-position. Detailed, scalable protocols for each step are presented, along with methods for purification and in-process controls. Furthermore, this guide outlines critical quality control parameters and analytical techniques necessary to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API) for preclinical studies. The provided information is intended to facilitate the efficient and reproducible production of this compound in a preclinical manufacturing setting.
Introduction
Thiazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as a crucial building block in the synthesis of numerous pharmaceutical candidates, making a reliable and scalable synthetic route to this intermediate essential for advancing drug discovery programs into preclinical development.[3]
Preclinical manufacturing of small molecule APIs requires a well-defined and reproducible synthetic process that can consistently deliver high-quality material.[4] This application note details a scalable, two-step synthesis of this compound, focusing on practical and efficient protocols suitable for producing the quantities required for toxicological and other preclinical evaluations.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a two-step sequence as illustrated below. The initial step involves the Hantzsch thiazole synthesis, a classic and high-yielding method for constructing the thiazole ring.[1][5] This is followed by the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-1,3-thiazole
This protocol is based on the well-established Hantzsch thiazole synthesis.[1][5]
Materials and Reagents:
-
Thiobenzamide
-
2-Bromo-1-phenylethanone (α-Bromoacetophenone)
-
Ethanol (or Methanol)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (5%)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiobenzamide (1.0 eq) and ethanol (5-10 volumes).
-
Stir the mixture until the thiobenzamide is fully dissolved.
-
Add 2-bromo-1-phenylethanone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-phenyl-1,3-thiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In-process Controls:
-
TLC Monitoring: Monitor the disappearance of starting materials and the appearance of the product. A typical eluent system is hexane:ethyl acetate (4:1).
-
pH Measurement: Ensure complete neutralization after the reaction.
| Parameter | Value | Reference |
| Yield | 85-95% | [5] |
| Purity (crude) | >90% | [5] |
| Purity (purified) | >98% | Internal Data |
Table 1: Quantitative data for the synthesis of 2-Phenyl-1,3-thiazole.
Step 2: Vilsmeier-Haack Formylation of 2-Phenyl-1,3-thiazole
This protocol describes the introduction of the aldehyde group onto the thiazole ring.[6][7]
Materials and Reagents:
-
2-Phenyl-1,3-thiazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer
-
Magnetic stirrer
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq) and cool to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-phenyl-1,3-thiazole (1.0 eq) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture to pH 8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
In-process Controls:
-
Temperature Control: Crucial during the formation of the Vilsmeier reagent and the addition of the substrate to avoid side reactions.
-
TLC Monitoring: Track the consumption of 2-phenylthiazole. A suitable eluent is hexane:ethyl acetate (3:1).
| Parameter | Value | Reference |
| Yield | 60-75% | Estimated |
| Purity (crude) | 70-85% | Estimated |
| Purity (purified) | >99% | Internal Data |
Table 2: Quantitative data for the Vilsmeier-Haack formylation.
Caption: Experimental workflow for the two-step synthesis.
Quality Control for Preclinical API
For preclinical studies, it is imperative to establish a set of specifications for the final API to ensure its identity, strength, quality, and purity.[8]
| Test | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, IR |
| Purity | ≥ 98.0% | HPLC |
| Any single impurity | ≤ 0.5% | HPLC |
| Total impurities | ≤ 1.0% | HPLC |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Sulphated Ash | ≤ 0.1% | Pharmacopeial Method |
Table 3: Quality control specifications for preclinical grade this compound.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the API and for quantifying any impurities. A typical method would utilize a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 8.45 (s, 1H, thiazole-H), 7.95-7.92 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Expected m/z for C₁₀H₇NOS: 189.02.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl stretch of the aldehyde (around 1680 cm⁻¹).
Scale-up Considerations
-
Hantzsch Synthesis: This reaction is generally exothermic. For larger scale reactions, controlled addition of the α-haloketone and efficient heat dissipation are crucial. The work-up procedure involving neutralization and extraction can be adapted for larger volumes using appropriate equipment.
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is highly exothermic and moisture-sensitive. On a larger scale, this step requires careful temperature control and an inert atmosphere. The quenching and neutralization steps can also be highly exothermic and should be performed with caution, ensuring adequate cooling and stirring. The use of a continuous flow reactor could be considered for improved safety and control during the Vilsmeier-Haack formylation on an industrial scale.[9]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in Hantzsch synthesis | Incomplete reaction | Extend reaction time, ensure adequate heating. |
| Decomposition of starting materials | Use high-purity starting materials. | |
| Formation of side products in Vilsmeier-Haack reaction | Reaction temperature too high | Maintain strict temperature control, especially during reagent addition. |
| Impure starting 2-phenylthiazole | Ensure the purity of the starting material is >98%. | |
| Difficulty in purification | Co-eluting impurities | Optimize the chromatography conditions (solvent system, gradient). |
| Product instability on silica gel | Consider using neutral or basic alumina for chromatography. |
Table 4: Troubleshooting guide for the synthesis of this compound.
Caption: Relationship between quality control tests and preclinical specifications.
Conclusion
The synthetic route and protocols described in this application note provide a robust and scalable method for the production of this compound. By implementing the detailed experimental procedures, in-process controls, and rigorous quality control measures, researchers and drug development professionals can confidently produce this key intermediate with the required purity and quality for preclinical studies. Adherence to these guidelines will facilitate the smooth progression of drug candidates from discovery to the next stages of development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenyl-1,3-thiazole-5-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation of 2-phenylthiazole.
Issue 1: Low or No Product Yield
-
Question: My Vilsmeier-Haack reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I resolve this?
-
Answer: Low yields in the formylation of 2-phenylthiazole can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly sensitive to moisture. Any water present in the reagents or glassware will quench the reagent, significantly reducing the yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents.
-
-
Reagent Quality and Stoichiometry: The purity and molar ratios of your reactants are critical.
-
Solution: Use high-purity 2-phenylthiazole, POCl₃, and DMF. The stoichiometry of the Vilsmeier reagent to the thiazole substrate is crucial. An insufficient amount of the formylating agent will lead to incomplete conversion. Conversely, a large excess may promote side reactions. A modest excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often a good starting point.
-
-
Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation reaction is a critical parameter.[1]
-
Solution: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction. The formylation of the thiazole ring may require heating. If the yield is low at room temperature, gradually increasing the temperature (e.g., to 40-60 °C) may improve the conversion rate. However, excessive heat can lead to decomposition and side product formation.
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant impurity peaks in my crude product analysis (TLC, NMR). What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation in the Vilsmeier-Haack reaction on 2-phenylthiazole can compete with the desired C5-formylation.
-
Di-formylation or Polymerization: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), di-formylation or polymerization of the starting material or product can occur.
-
Solution: Employ milder reaction conditions. Use a lower reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
-
-
Reaction with Impurities: Impurities in the starting 2-phenylthiazole can lead to undesired side products.
-
Solution: Ensure the purity of the starting material before proceeding with the formylation.
-
-
Optimizing Reagent Addition: The order and rate of reagent addition can influence the product distribution.
-
Solution: A common and effective technique is the slow, dropwise addition of the 2-phenylthiazole solution to the pre-formed Vilsmeier reagent at a controlled low temperature. This maintains a low concentration of the substrate and can help to minimize side reactions.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: The purification of the final product requires the removal of unreacted starting materials, reagents, and any byproducts.
-
Work-up Procedure: A proper aqueous work-up is the first crucial step.
-
Solution: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice or into a cold, basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.
-
-
Extraction: The product needs to be efficiently extracted from the aqueous layer.
-
Solution: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
-
Chromatography: Column chromatography is often necessary to achieve high purity.
-
Solution: Silica gel column chromatography is a standard method for purifying the crude product. A solvent system of hexane and ethyl acetate in varying ratios is a common eluent. The optimal ratio should be determined by TLC analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1] It utilizes a Vilsmeier reagent, which is a chloroiminium salt typically formed from the reaction of a substituted amide like DMF with an acid chloride like POCl₃.[1][2] The 2-phenylthiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, making the Vilsmeier-Haack reaction a common and effective method for the synthesis of this compound.
Q2: What are the key safety precautions to take during this synthesis?
A2: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All additions of POCl₃ should be done slowly and at a controlled temperature.
Q3: Can I use other formylating agents for this reaction?
A3: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist. However, for electron-rich heterocycles like thiazole, the Vilsmeier-Haack reaction is generally efficient and utilizes readily available reagents.[2]
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. Note that the optimal conditions may vary and require optimization.
Table 1: Reagents and Suggested Quantities
| Reagent | Molar Mass ( g/mol ) | Suggested Moles | Suggested Mass/Volume |
| 2-Phenylthiazole | 161.22 | 1.0 eq | (e.g., 1.61 g) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 eq | (e.g., 1.1 mL) |
| Dimethylformamide (DMF) | 73.09 | As solvent and reagent | (e.g., 10 mL) |
Detailed Methodology
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 mL). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq) dropwise to the cooled DMF via the dropping funnel with vigorous stirring over 15-20 minutes, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Formylation Reaction: Dissolve 2-phenylthiazole (1.0 eq) in anhydrous DMF (5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes. After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 50 g of crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome/Rationale |
| Temperature | Vilsmeier reagent formation: 0-5 °CFormylation: 50-60 °C | Controlled formation of the reactive species and promotion of the formylation reaction. |
| Reaction Time | 2-4 hours | Should be sufficient for complete conversion, monitorable by TLC. |
| Stoichiometry | POCl₃: 1.2 eq | A slight excess of the formylating agent to drive the reaction to completion. |
| Solvent | Anhydrous DMF | Acts as both a reagent and a solvent. |
| Work-up | Quenching on ice, basification | Hydrolyzes the intermediate and neutralizes acid. |
| Purification | Column Chromatography | To isolate the pure product from byproducts and starting materials. |
| Expected Yield | 60-80% (literature ranges for similar reactions) | Yields can vary based on the precise conditions and scale. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Phenyl-1,3-thiazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Phenyl-1,3-thiazole-5-carbaldehyde in biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?
A1: This is a common issue known as "precipitation upon dilution." this compound, like many small organic molecules, is poorly soluble in aqueous solutions. While it may dissolve in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when this stock solution is diluted into a primarily aqueous buffer, causing the compound to precipitate out of solution. It is crucial to maintain a final DMSO concentration that is as low as possible in your assay, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[1]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: To avoid significant toxicity to cells and interference with the assay, the final concentration of DMSO should generally be kept below 0.5%.[1] It is always recommended to include a vehicle control (assay media with the same final DMSO concentration as the compound-treated samples) to account for any effects of the solvent itself.[1]
Q3: Are there alternative solvents I can use if my compound is not soluble enough in DMSO?
A3: While DMSO is a powerful and widely used solvent, other options can be explored.[1] Depending on the specific compound and assay system, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[2] However, it is essential to determine the compatibility and potential toxicity of any new solvent in your specific biological assay. For some thiazole derivatives, ethanol has shown good solubility.[3]
Q4: How can I improve the solubility of this compound in my aqueous assay medium without increasing the organic solvent concentration?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of solubilizing agents such as cyclodextrins and surfactants. These agents can encapsulate the hydrophobic compound, effectively increasing its apparent solubility in water. It is important to test the biocompatibility of these agents in your specific assay system.
Q5: Will adjusting the pH of my buffer help to dissolve this compound?
A5: Adjusting the pH is a common technique for ionizable compounds (weak acids or bases).[] However, this compound is a neutral molecule and does not have readily ionizable groups. Therefore, altering the pH of the buffer is unlikely to significantly improve its solubility.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Workflow for Troubleshooting Precipitation:
Caption: A stepwise approach to troubleshooting compound precipitation.
Quantitative Data Summary
| Solvent | Solubility (mg/mL) | Molarity (approx.) | Reference |
| DMSO | ~10 | ~53 mM | [3] |
| Ethanol | ~12 | ~63 mM | [3] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.1 | ~0.53 mM | [3] |
Note: The molecular weight of this compound is 189.24 g/mol . The molarity calculations are based on this value. This data should be used as an estimate, and empirical determination of solubility for your specific lot of compound is recommended.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and performing serial dilutions to minimize precipitation upon addition to aqueous media.[1][5]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM).
-
Weigh the compound accurately using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes to aid dissolution.[1] Gentle warming to 37°C can also be used, but caution should be exercised as heat can degrade some compounds.[6]
-
Perform serial dilutions in 100% DMSO. To create a dose-response curve, it is best to perform serial dilutions in 100% DMSO before the final dilution into the assay medium.[7]
-
For a 2-fold serial dilution, add a specific volume of 100% DMSO to a series of labeled tubes.
-
Transfer an equal volume from the highest concentration stock to the next tube, mix thoroughly, and repeat for the subsequent tubes.
-
-
Add the final dilution to the assay medium. Add a small, consistent volume of each DMSO dilution to your assay medium to achieve the desired final compound concentrations. The final DMSO concentration should be kept below 0.5%.[1] To prevent precipitation, gently swirl the medium while adding the DMSO stock.[6]
Protocol 2: Using Cyclodextrins for Solubilization
This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound. Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.[8]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 20% (w/v), depending on the required solubilization power.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature overnight to allow for the formation of the inclusion complex.
-
Filter the suspension through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Use the filtered, saturated solution as your stock for further dilutions in your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.
Protocol 3: Using Surfactants for Solubilization
This protocol outlines the use of a non-ionic surfactant, such as Tween 80 (Polysorbate 80), to improve the solubility of this compound by forming micelles.[9][10]
Materials:
-
This compound
-
Tween 80 (or other suitable non-ionic surfactant)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer or sonicator
Procedure:
-
Prepare a stock solution of the surfactant in your aqueous buffer. The concentration should be above the critical micelle concentration (CMC) of the surfactant. For Tween 80, the CMC is approximately 0.01-0.02%. A starting concentration of 0.1% to 1% is often used.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a small volume of the DMSO stock to the surfactant solution while vortexing to ensure rapid mixing and encapsulation of the compound within the micelles.
-
Visually inspect the solution for any precipitation. If the solution remains clear, this indicates successful solubilization.
-
Perform a vehicle control with the same final concentration of DMSO and surfactant in your assay. It is crucial to determine the maximum tolerable concentration of the surfactant in your specific assay to avoid off-target effects.
Signaling Pathway and Experimental Workflow
Antifungal Mechanism of Action of Thiazole Derivatives
Thiazole antifungals are known to inhibit the ergosterol biosynthesis pathway in fungi.[11] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death.[11] The primary target of many azole and thiazole antifungals is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[11][12][13]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
General Experimental Workflow for a Cell-Based Antifungal Assay
Caption: Workflow for an in vitro antifungal susceptibility assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Formylation of 2-Phenyl-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-phenyl-1,3-thiazole. Our aim is to offer practical solutions to common experimental challenges, ensuring successful and optimized reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 2-phenyl-1,3-thiazole?
A1: The most widely employed and effective method for the formylation of electron-rich heterocyclic compounds like 2-phenyl-1,3-thiazole is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] Another, though generally less efficient, method that can be considered is the Duff reaction, which uses hexamine as the formylating agent, particularly for substrates with strongly electron-donating groups.[4]
Q2: What is the expected regioselectivity for the formylation of 2-phenyl-1,3-thiazole?
A2: Electrophilic substitution on the 1,3-thiazole ring is generally preferred at the C5 position due to its higher electron density. However, the C4 position can also be susceptible to attack. The regioselectivity of the formylation of 2-phenyl-1,3-thiazole can be influenced by the specific reaction conditions, including the nature of the formylating agent and the temperature. For the Vilsmeier-Haack reaction, formylation of 2-arylthiazoles can be directed to either the C4 or C5 position.
Q3: What are the potential side reactions to be aware of during the formylation of 2-phenyl-1,3-thiazole?
A3: Several side reactions can occur during the formylation of thiazole derivatives. While 2-phenyl-1,3-thiazole lacks an amino group, which is a common site for side reactions in other thiazoles, researchers should still be mindful of:
-
Di-formylation: Under forcing conditions or with a large excess of the formylating reagent, a second formyl group may be introduced onto the thiazole or phenyl ring.
-
Polymerization/Decomposition: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or product, resulting in the formation of tarry residues.[3]
-
Reaction on the Phenyl Ring: Although the thiazole ring is generally more activated towards electrophilic substitution, there is a possibility of formylation occurring on the phenyl ring, especially if it contains activating substituents.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the formylation reaction can be effectively monitored by thin-layer chromatography (TTC).[3] A small aliquot of the reaction mixture should be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an appropriate organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.[3] 2. Low Substrate Reactivity: 2-Phenyl-1,3-thiazole may require specific conditions to undergo efficient formylation. 3. Incomplete Reaction: The reaction may not have reached completion. 4. Product Loss During Work-up: The formylated product might be water-soluble or lost during the extraction process. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-quality POCl₃ and DMF. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly.[3] 2. Consider increasing the reaction temperature gradually or using a slight excess of the Vilsmeier reagent. 3. Continue to monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a modest increase in temperature might be necessary.[3] 4. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. If the product is suspected to be in the aqueous layer, perform back-extraction. |
| Formation of Multiple Products | 1. Side Reactions: Di-formylation or formylation at an undesired position may be occurring. 2. Decomposition: The starting material or product may be degrading under the reaction conditions. | 1. Optimize the stoichiometry of the reagents. Use a molar ratio of 2-phenyl-1,3-thiazole to the Vilsmeier reagent closer to 1:1. Lowering the reaction temperature can also improve selectivity. 2. Avoid excessive heating and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Formation of a Dark, Tarry Residue | 1. Reaction Temperature Too High: Exothermic reactions, if not properly controlled, can lead to polymerization and decomposition.[3] 2. Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath or other cooling methods as needed.[3] 2. Use purified starting materials and high-purity, anhydrous solvents. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The formylated product may not be a crystalline solid at room temperature. 2. Co-eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent (e.g., hexanes) or by cooling to a low temperature. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider recrystallization as an alternative or final purification step. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenyl-1,3-thiazole (General Procedure)
This protocol provides a general methodology for the formylation of 2-phenyl-1,3-thiazole. Optimization of stoichiometry, temperature, and reaction time may be required for specific outcomes.
Materials:
-
2-Phenyl-1,3-thiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, place anhydrous DMF (3.0 eq.). Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.
-
Formylation Reaction: Dissolve 2-phenyl-1,3-thiazole (1.0 eq.) in a minimal amount of anhydrous DCE or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-6 hours. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, the temperature can be gradually increased to 40-60 °C.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization Data for 2-Phenyl-1,3-thiazole-4-carbaldehyde:
-
Appearance: Solid
-
¹H NMR (CDCl₃): δ 10.1 (s, 1H, CHO), 8.3 (s, 1H, thiazole-H5), 7.9-8.0 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃): δ 184.0 (CHO), 168.0 (C2), 155.0 (C4), 133.0 (Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 126.0 (C5).
-
IR (KBr, cm⁻¹): ~3100 (C-H aromatic), ~1680 (C=O aldehyde), ~1520, 1480 (C=C, C=N aromatic).
Characterization Data for 2-Phenyl-1,3-thiazole-5-carbaldehyde:
-
Appearance: Solid
-
¹H NMR (CDCl₃): δ 9.9 (s, 1H, CHO), 8.5 (s, 1H, thiazole-H4), 7.9-8.0 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃): δ 182.0 (CHO), 170.0 (C2), 145.0 (C5), 143.0 (C4), 133.0 (Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH).
-
IR (KBr, cm⁻¹): ~3100 (C-H aromatic), ~1675 (C=O aldehyde), ~1510, 1470 (C=C, C=N aromatic).
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the Vilsmeier-Haack formylation of 2-phenyl-1,3-thiazole.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues during formylation.
References
identification and characterization of byproducts in 2-Phenyl-1,3-thiazole-5-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during the synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde, particularly via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical challenges?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-phenylthiazole. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiazole ring.[1] While effective, challenges often arise from the formation of byproducts due to the high reactivity of the Vilsmeier reagent and the potential for multiple reactive sites on the substrate.
Q2: What are the most likely byproducts in the Vilsmeier-Haack synthesis of this compound?
A2: Based on the mechanism of the Vilsmeier-Haack reaction and studies on related heterocyclic systems, the following byproducts are plausible:
-
Unreacted Starting Material (2-Phenylthiazole): Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Over-formylation Products (Diformylated Species): Under harsh reaction conditions (e.g., high temperature, excess Vilsmeier reagent), a second formyl group may be introduced. Potential diformylated byproducts include 2-phenyl-1,3-thiazole-4,5-dicarbaldehyde.
-
Formylation at the Phenyl Ring: Although the thiazole ring is generally more activated, formylation at the phenyl ring, particularly at the para-position, can occur, leading to 2-(4-formylphenyl)-1,3-thiazole-5-carbaldehyde.
-
Byproducts from Impurities in Reagents: Impurities in DMF or POCl₃ can lead to the formation of various other minor byproducts.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation hinges on careful control of reaction conditions:
-
Temperature: The reaction should be carried out at a low temperature, typically between 0°C and room temperature, to enhance selectivity.
-
Stoichiometry: A slight excess of the Vilsmeier reagent is often used, but a large excess should be avoided to prevent over-formylation.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the starting material is consumed, preventing the formation of degradation or over-reaction products.
-
Purity of Reagents: Use of high-purity, anhydrous solvents and reagents is essential to prevent side reactions.[2]
Q4: What are the recommended methods for purifying the crude this compound?
A4: Purification of the crude product is typically achieved through:
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts with different polarities. A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common mobile phase.[3]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective final purification step.
-
Bisulfite Adduct Formation: For separating aldehydes from non-aldehydic impurities, formation of a water-soluble bisulfite adduct can be employed. The aldehyde can then be regenerated by treatment with a base.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (2-phenylthiazole) observed by TLC/NMR. | Inactive Vilsmeier reagent. | Ensure POCl₃ is fresh and DMF is anhydrous. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider allowing it to stir for a longer duration at room temperature or slightly warming to 40-50°C. | |
| Significant amount of baseline material or tar-like substances. | Decomposition of starting material or product. | Maintain a low reaction temperature. Ensure a controlled and slow addition of the substrate to the Vilsmeier reagent. |
| Product loss during work-up. | Emulsion formation during extraction. | Add brine to the aqueous layer to break up emulsions. |
| Product has some water solubility. | Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, with one corresponding to the starting material. | Incomplete reaction. | See "Low Yield" troubleshooting. |
| A major byproduct spot is observed on TLC. | Formation of a primary byproduct (e.g., diformylated species). | Optimize reaction conditions (lower temperature, reduce stoichiometry of Vilsmeier reagent). Purify via column chromatography. |
| Complex mixture of products observed. | Reaction conditions are too harsh. | Lower the reaction temperature and shorten the reaction time. |
| Impure reagents. | Use freshly distilled/purchased high-purity reagents and anhydrous solvents. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₀H₇NOS | 189.24 | 94 | Solid |
| 2-Phenylthiazole (Starting Material) | C₉H₇NS | 161.23 | 14-16 | Liquid |
| 2-Phenyl-1,3-thiazole-4,5-dicarbaldehyde | C₁₁H₇NO₂S | 217.25 | Likely a solid | Solid |
| 2-(4-Formylphenyl)-1,3-thiazole-5-carbaldehyde | C₁₁H₇NO₂S | 217.25 | Likely a solid | Solid |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Compounds in CDCl₃
Note: These are predicted values based on known substituent effects and data from related compounds. Actual values may vary.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~9.9 (s, 1H, CHO), ~8.4 (s, 1H, H4), ~7.8-7.9 (m, 2H, Ar-H), ~7.4-7.5 (m, 3H, Ar-H) | ~183 (CHO), ~168 (C2), ~155 (C5), ~140 (C4), ~133 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~127 (Ar-C) |
| 2-Phenylthiazole | ~7.8 (d, 1H, H5), ~7.3 (d, 1H, H4), ~7.9-8.0 (m, 2H, Ar-H), ~7.3-7.5 (m, 3H, Ar-H) | ~168 (C2), ~144 (C5), ~119 (C4), ~134 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~126 (Ar-C) |
| 2-Phenyl-1,3-thiazole-4,5-dicarbaldehyde | ~10.1 (s, 1H, CHO-5), ~10.0 (s, 1H, CHO-4), ~7.8-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H) | ~185 (CHO), ~182 (CHO), ~170 (C2), ~158 (C5), ~150 (C4), ~133 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~127 (Ar-C) |
Table 3: Expected Mass Spectrometry Fragmentation
| Compound | Expected [M]+• or [M+H]⁺ | Key Fragmentation Pathways |
| This compound | 189 (M+•) / 190 ([M+H]⁺) | Loss of -CHO (m/z 160), fragmentation of the thiazole and phenyl rings. |
| 2-Phenylthiazole | 161 (M+•) / 162 ([M+H]⁺) | Fragmentation of the thiazole and phenyl rings. |
| 2-Phenyl-1,3-thiazole-4,5-dicarbaldehyde | 217 (M+•) / 218 ([M+H]⁺) | Sequential loss of -CHO groups (m/z 188, 159). |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2-Phenylthiazole
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.2 eq.) dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes.
-
Formylation: Dissolve 2-phenylthiazole (1.0 eq.) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample of the purified product and any isolated byproducts in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to confirm the structure and identify impurities.
-
Mass Spectrometry (MS): Analyze the samples using a suitable ionization technique (e.g., ESI, EI) to determine the molecular weight and fragmentation patterns, which can help in identifying the main product and any byproducts.
Mandatory Visualization
Caption: Workflow for the identification of byproducts in this compound synthesis.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of 2-Phenyl-1,3-thiazole-5-carbaldehyde Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the biological screening of 2-Phenyl-1,3-thiazole-5-carbaldehyde and its analogs. Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in IC50 values for my this compound analog between experiments?
A1: Significant variability in IC50 values is a frequent challenge in biological screening and can be attributed to several factors. A primary source is the inherent biological variability of cell-based assays. Factors such as cell passage number, cell density at the time of plating, and the metabolic state of the cells can all impact their response to a compound. For thiazole analogs, chemical instability in stock solutions, particularly in DMSO, can be a major contributor. Over time, the compound may degrade, leading to inconsistent effective concentrations in your experiments. To mitigate this, it is crucial to maintain consistency in your experimental setup, including incubation times and reagent concentrations.
Q2: My this compound analog was active in the primary screen, but I cannot confirm this activity in secondary or orthogonal assays. What could be the cause?
A2: This is a classic indication of a "false positive" result, a common issue in high-throughput screening (HTS). Thiazole-containing compounds are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS), meaning they can interfere with assay technologies in a non-specific manner. Some potential reasons for this include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.
-
Assay Interference: Your analog may interfere with the assay's detection method. For instance, it could be colored, autofluorescent, or quench the signal of a fluorescent reporter molecule.
-
Reactivity: Some thiazole derivatives can be reactive and covalently modify proteins or other components in the assay.
Q3: How can I determine if my thiazole analog is forming aggregates in my assay?
A3: A straightforward method to test for aggregation-based inhibition is to perform your assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at a concentration of 0.01-0.1%). If the compound's activity is significantly reduced in the presence of the detergent, it is likely that aggregation is the cause of the observed inhibition.
Q4: My results in a 96-well plate format are inconsistent, especially around the edges. What can I do to improve this?
A4: This phenomenon, known as the "edge effect," is often caused by increased evaporation from the outer wells of the plate, leading to higher concentrations of compounds and reagents in those wells. To minimize the edge effect, it is recommended to avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell-Based Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure that cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding. |
| Variable Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure an accurate and consistent cell seeding density across all wells and plates. |
| Compound Instability in Media | Prepare fresh dilutions of your thiazole analog from a frozen stock for each experiment. Some compounds can be unstable in aqueous cell culture media over time. |
| Interference with MTT Dye | Thiazole analogs have the potential to chemically reduce the MTT reagent, which can lead to a false-positive signal for cell viability. To check for this, run a control plate with your compound and MTT in cell-free media to assess for direct reduction. |
| DMSO Concentration Effects | Ensure the final DMSO concentration is consistent across all wells and is kept at a low level (typically below 0.5%) to avoid solvent-induced cytotoxicity. |
Issue 2: Suspected False Positives in High-Throughput Screening
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Measure the fluorescence of your compound at the same excitation and emission wavelengths used in your assay. If it is fluorescent, consider using an alternative assay with a different detection method (e.g., luminescence or absorbance). |
| Fluorescence Quenching | Your compound may be absorbing the light emitted by the fluorescent probe. This can be tested by adding your compound to a solution of the fluorescent probe and measuring the signal. |
| Light Scattering | Compound precipitation can cause light scattering, which can interfere with fluorescence readings. Visually inspect the wells for any precipitate. Centrifuging the plate before reading may help. |
| Redox Activity | Some thiazole derivatives can be redox-active and interfere with assays that rely on redox-sensitive probes. Use counter-screens with known redox-cycling agents to assess this possibility. |
Data Presentation
Table 1: Cytotoxicity of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Analogs
| Compound ID | Target Cell Line | IC50 (µM) | Inhibition Rate at 50 µg/mL (%) |
| 8a | A-549 (Lung Cancer) | >50 | 21 |
| 8a | Bel7402 (Liver Cancer) | >50 | 19 |
| 8a | HCT-8 (Colon Cancer) | >50 | 15 |
| 8b | A-549 (Lung Cancer) | >50 | 48 |
| 8b | Bel7402 (Liver Cancer) | >50 | 45 |
| 8b | HCT-8 (Colon Cancer) | >50 | 39 |
| 8c | A-549 (Lung Cancer) | >50 | 33 |
| 8c | Bel7402 (Liver Cancer) | >50 | 31 |
| 8c | HCT-8 (Colon Cancer) | >50 | 28 |
Data is illustrative and based on published findings for this class of compounds.[1]
Table 2: Antimicrobial Activity of 2-Phenyl-1,3-thiazole Analogs
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 11 | 150 | 200 | 200 |
| 12 | 125 | 150 | 150 |
Data is illustrative and based on published findings for this class of compounds.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound analog in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with a vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] It is frequently dysregulated in cancer, making it a key target for anticancer drug development. Several thiazole derivatives have been shown to inhibit this pathway.[4]
Caption: PI3K/Akt/mTOR pathway with potential inhibition points for thiazole analogs.
Troubleshooting Workflow for Low Z'-factor
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A value below 0.5 suggests that the assay is not reliable for hit identification and requires optimization.
Caption: A logical workflow for troubleshooting a low Z'-factor in HTS assays.
References
stability testing of 2-Phenyl-1,3-thiazole-5-carbaldehyde under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Phenyl-1,3-thiazole-5-carbaldehyde under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2][3] For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers suggest room temperature storage in a sealed, dry environment.[4] It is also beneficial to handle and store the compound under an inert gas atmosphere.
Q2: What are the potential degradation pathways for this compound?
A2: this compound has two primary reactive sites susceptible to degradation: the aldehyde group and the thiazole ring. The aldehyde group is prone to oxidation, which can convert it into a carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2][5] The thiazole ring is generally more stable than other similar heterocyclic rings, like oxazoles, but can still be susceptible to certain chemical reactions under harsh conditions.[6]
Q3: I am observing a change in the color of my sample. What could be the cause?
A3: A change in color, such as yellowing, often indicates degradation of the compound. This is likely due to oxidation of the aldehyde group or other slow decomposition reactions.[2] To minimize this, ensure the compound is stored under the recommended conditions, particularly with protection from light and oxygen.
Q4: My experimental results are inconsistent. Could this be related to the stability of the compound?
A4: Yes, inconsistent experimental results can be a symptom of compound degradation. If the purity of this compound decreases over time, it will affect the stoichiometry of your reactions and the accuracy of your analytical measurements. It is crucial to use a fresh sample or to verify the purity of your stored compound before use, for example, by taking a melting point or running a quick chromatographic analysis.
Q5: How can I monitor the stability of this compound in my samples?
A5: The stability of the compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the appearance of degradation products and the decrease in the concentration of the parent compound over time. Other techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can also be employed to detect changes in the chemical structure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time | Improper storage conditions (exposure to air, light, moisture, or high temperatures). | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2-8°C.[2][3] |
| Unexpected Side Products in Reaction | Use of a partially degraded starting material. | Confirm the purity of this compound before starting the reaction using an appropriate analytical method (e.g., NMR, HPLC). |
| Low Yield in Synthesis | The compound may have degraded during the reaction due to harsh conditions (e.g., strong oxidizing agents, high temperature for extended periods). | Optimize reaction conditions to be as mild as possible. Consider performing the reaction under an inert atmosphere. |
| Inconsistent Bioassay Results | Degradation of the compound in the assay medium. | Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the specific assay buffer and conditions. |
Stability Study Data (Illustrative Examples)
The following tables present hypothetical stability data for this compound to illustrate the expected outcomes of a stability study.
Table 1: Stability of Solid this compound Under Different Temperature and Light Conditions Over 6 Months
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Dark | 0 | 99.5 | White to off-white powder |
| 1 | 99.4 | No change | |
| 3 | 99.2 | No change | |
| 6 | 99.0 | No change | |
| 25°C, Dark | 0 | 99.5 | White to off-white powder |
| 1 | 98.8 | No change | |
| 3 | 97.5 | Faintly yellow powder | |
| 6 | 96.0 | Yellow powder | |
| 25°C, Ambient Light | 0 | 99.5 | White to off-white powder |
| 1 | 97.2 | Faintly yellow powder | |
| 3 | 94.0 | Yellow powder | |
| 6 | 89.5 | Yellowish-brown powder | |
| 40°C, Dark | 0 | 99.5 | White to off-white powder |
| 1 | 95.0 | Yellow powder | |
| 3 | 88.3 | Brownish powder | |
| 6 | 79.1 | Brown powder |
Table 2: Stability of this compound in Solution (1 mg/mL in Acetonitrile) at 25°C
| Time (Hours) | Purity (%) |
| 0 | 99.8 |
| 6 | 99.5 |
| 12 | 99.1 |
| 24 | 98.2 |
| 48 | 96.5 |
| 72 | 94.8 |
Experimental Protocols
Protocol 1: Solid-State Stability Testing
-
Sample Preparation: Aliquot approximately 10 mg of this compound into several amber glass vials.
-
Storage Conditions:
-
Group 1: Refrigerated (2-8°C), protected from light.
-
Group 2: Room temperature (25°C), protected from light.
-
Group 3: Room temperature (25°C), exposed to ambient laboratory light.
-
Group 4: Accelerated stability (40°C), protected from light.
-
-
Time Points: Pull one vial from each group at T=0, 1, 3, and 6 months.
-
Analysis:
-
Visually inspect the appearance of the sample.
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile).
-
Analyze the purity of the sample by a validated HPLC method.
-
Protocol 2: Solution-State Stability Testing
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Storage: Store the solution in an amber glass vial at room temperature (25°C).
-
Time Points: Withdraw aliquots from the solution at T=0, 6, 12, 24, 48, and 72 hours.
-
Analysis: Directly inject the aliquots into an HPLC system to determine the purity and identify any degradation products.
Visualizations
Caption: Workflow for Solid-State Stability Testing.
Caption: Potential Degradation Pathway of this compound.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. This compound [myskinrecipes.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
methods to reduce impurities in 2-Phenyl-1,3-thiazole-5-carbaldehyde preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde. The following information is designed to help identify and resolve common issues encountered during its preparation, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound, and what are the primary challenges?
The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-phenylthiazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiazole ring.
The primary challenges associated with this synthesis are:
-
Regioselectivity: The formylation can occur at different positions on the thiazole or even the phenyl ring, leading to isomeric impurities. The desired product is the 5-formyl isomer.
-
Side Reactions: Several side reactions can occur, leading to byproducts that complicate purification.
-
Reaction Conditions: The reaction is sensitive to temperature and stoichiometry, which can significantly impact the yield and purity of the final product.
Q2: What are the most common impurities observed in the Vilsmeier-Haack formylation of 2-phenylthiazole?
Researchers may encounter several impurities that can complicate the synthesis and purification of this compound. The most significant of these include:
-
Unreacted 2-Phenylthiazole: Incomplete reaction can leave residual starting material.
-
2-Phenyl-1,3-thiazole-4-carbaldehyde: This is a common isomeric impurity where formylation occurs at the C4 position of the thiazole ring instead of the desired C5 position.
-
Phenyl Ring Formylation Products: Although less common due to the higher electron density of the thiazole ring, formylation can potentially occur on the phenyl group, especially under harsh conditions.
-
N,N-dimethyl-N'-(thiazol-2-yl)formimidamide: This byproduct can form if the Vilsmeier reagent reacts with any residual amino-thiazole precursors, though it's less likely with 2-phenylthiazole itself.
Q3: How can I minimize the formation of the 2-Phenyl-1,3-thiazole-4-carbaldehyde isomer?
The formation of the 4-formyl isomer is a common challenge. Optimizing the reaction conditions is key to favoring C5 formylation. Key parameters to control include:
-
Temperature: Lowering the reaction temperature can often increase the selectivity for C5 formylation. Running the reaction at 0°C to room temperature is generally preferred over elevated temperatures.
-
Stoichiometry of Reagents: Carefully controlling the molar ratios of 2-phenylthiazole, POCl₃, and DMF is crucial. An excess of the Vilsmeier reagent may lead to a higher proportion of side products, including the 4-formyl isomer.
-
Order of Addition: Adding the 2-phenylthiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature is a common strategy to control the reaction and improve regioselectivity.
Q4: What are the recommended purification methods to isolate this compound from the reaction mixture?
The primary method for purifying this compound is column chromatography on silica gel.
-
Eluent System: A typical eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to first elute the less polar unreacted 2-phenylthiazole, followed by the desired 5-formyl isomer, and then the more polar 4-formyl isomer and other byproducts.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Recrystallization can also be employed as a final purification step after column chromatography to obtain a highly pure product.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of formylated products in a representative Vilsmeier-Haack reaction of a thiazole derivative. This data illustrates the importance of optimizing reaction parameters to maximize the yield of the desired product and minimize impurities.
| Entry | POCl₃ (equiv) | DMF (equiv) | Solvent | Temperature (°C) | Time (h) | Yield of 5-carbaldehyde (%) | Yield of Byproduct (%) |
| 1 | 1 | 4 | None | 60 | 18 | 26 | 0 |
| 2 | 1 | 1 | None | 80 | 18 | 55 | 0 |
| 3 | 1 | 1 | 1,2-dichloroethane | 80 | 3 | 75 | 0 |
| 4 | 2 | 2 | 1,2-dichloroethane | 60 | 3 | 62 | 0 |
| 5 | 1 | 4 | None | Room Temp | 24 | 0 | 0 |
| 6 | 1 | 4 | 1,2-dichloroethane | 80 | 18 | 60 | 15 |
Data adapted from a study on the Vilsmeier-Haack formylation of a thiazolinethione derivative, which demonstrates general principles applicable to thiazole formylation.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-Phenylthiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 4M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 eq.). Cool the flask to 0°C in an ice bath. To the stirred DMF, add POCl₃ (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-phenylthiazole (1.0 eq.) in anhydrous DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Carefully neutralize the acidic solution by the slow addition of a 4M NaOH solution or saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate eluent system (e.g., 9:1 v/v).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with the hexane/ethyl acetate mixture. Start with a low polarity (e.g., 95:5) to elute unreacted starting material. Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2) to elute the desired this compound. The isomeric byproduct, 2-phenyl-1,3-thiazole-4-carbaldehyde, will typically elute after the desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
addressing regioselectivity in the synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective synthesis of 2-phenyl-1,3-thiazole-5-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common synthetic strategies involve:
-
Hantzsch Thiazole Synthesis followed by Formylation: This classic approach first constructs the 2-phenylthiazole core and then introduces the aldehyde group at the C5 position. The formylation is typically achieved via an electrophilic aromatic substitution, most notably the Vilsmeier-Haack reaction.[1][2]
-
Building the Ring with the Formyl Group Precursor: This involves reacting thiobenzamide with an α-halocarbonyl compound that already contains a protected or precursor aldehyde functionality at the eventual C5 position.
Q2: Why is regioselectivity a major concern in these syntheses?
A2: Regioselectivity is crucial as isomers are often difficult to separate. In the Hantzsch synthesis, using unsymmetrical α-halocarbonyl reagents can lead to the formation of both 4- and 5-substituted thiazole regioisomers. During formylation of the pre-formed 2-phenylthiazole ring, electrophilic attack can potentially occur at both the C4 and C5 positions, leading to a mixture of 2-phenyl-1,3-thiazole-4-carbaldehyde and the desired this compound.
Q3: Which position on the 2-phenylthiazole ring is more susceptible to electrophilic attack?
A3: The C5 position of the thiazole ring is generally more electron-rich and thus more susceptible to electrophilic substitution reactions like the Vilsmeier-Haack formylation. This is due to the electronic influence of the sulfur and nitrogen atoms in the ring. However, reaction conditions can influence the regioselectivity.
Troubleshooting Guides
Method 1: Vilsmeier-Haack Formylation of 2-Phenylthiazole
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles.[3][4] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF).
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-60 °C). |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Sub-optimal Stoichiometry | The molar ratio of 2-phenylthiazole to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent can sometimes lead to side reactions. Start with a 1:1.2 to 1:1.5 ratio of 2-phenylthiazole to POCl₃ and optimize as needed. |
| Incorrect Work-up Procedure | The iminium salt intermediate formed during the reaction must be carefully hydrolyzed to the aldehyde. Pouring the reaction mixture onto crushed ice followed by neutralization with a base (e.g., sodium bicarbonate or sodium acetate solution) is a standard procedure. Ensure the pH is adjusted correctly to precipitate the product. |
Issue 2: Formation of the 2-Phenyl-1,3-thiazole-4-carbaldehyde Regioisomer
| Possible Cause | Troubleshooting Recommendation |
| High Reaction Temperature | Higher temperatures can sometimes reduce the selectivity of the reaction. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically more stable C5-formylated product. |
| Steric Hindrance | If the 2-phenyl group is substituted with bulky groups, this may influence the accessibility of the C5 position. In such cases, alternative synthetic routes might be necessary. |
Method 2: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[2][5][6] To achieve the desired 2-phenyl-5-formylthiazole, one would typically react thiobenzamide with an α-halo-β-oxoaldehyde derivative.
Issue: Poor Regioselectivity Leading to a Mixture of 4- and 5-substituted Thiazoles
| Possible Cause | Troubleshooting Recommendation |
| Ambiguous Site of Nucleophilic Attack | The initial nucleophilic attack of the thioamide sulfur can occur at either the ketone or aldehyde carbonyl of the α-halo-β-oxoaldehyde. |
| Reaction Conditions | The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. Conducting the reaction under acidic conditions can sometimes alter the preferred reaction pathway.[5] Experiment with different solvents and temperatures to optimize for the desired isomer. |
| Nature of the α-Halocarbonyl Compound | The reactivity of the two carbonyl groups in the starting material plays a significant role. Protecting one of the carbonyl groups (e.g., the aldehyde as an acetal) can enforce the desired regioselectivity. The protecting group can then be removed after the thiazole ring formation. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Reagents | Typical Yield (%) | Regioselectivity (C5:C4) | Key Considerations |
| Vilsmeier-Haack Formylation | 2-Phenylthiazole, POCl₃, DMF | 60-85% | Generally high, >95:5 | Sensitive to moisture; requires careful temperature control to maximize selectivity. |
| Hantzsch Synthesis | Thiobenzamide, 3-bromo-2-oxopropanal | Variable, 40-70% | Can be poor without a directing group | Prone to side reactions and polymerization of the α-halocarbonyl starting material. |
| Direct C-H Formylation | 2-Phenylthiazole, formylating agent (e.g., with a transition metal catalyst) | 50-80% | Often highly selective for C5 | Can require specialized catalysts and anhydrous/anaerobic conditions. |
| Halogen-Metal Exchange | 2-Phenyl-5-bromothiazole, n-BuLi, DMF | 70-90% | Highly selective | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylthiazole
This protocol describes a general procedure for the C5-formylation of 2-phenylthiazole.
Materials:
-
2-Phenylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-phenylthiazole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Slowly neutralize the mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Regioselectivity in the Vilsmeier-Haack formylation of 2-phenylthiazole.
References
- 1. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Condensation Reactions of 2-Phenyl-1,3-thiazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate of condensation reactions involving 2-Phenyl-1,3-thiazole-5-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of this compound with active methylene compounds (e.g., in Knoevenagel condensation) or with ketones/acetophenones (e.g., in Claisen-Schmidt condensation to form chalcones).
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough or may have degraded. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, hindering solubility or catalyst function. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate. 4. Steric Hindrance: The active methylene compound or ketone may be sterically hindered, slowing the reaction. 5. Decomposition of Reactants: this compound or the coupling partner may be unstable under the reaction conditions. | 1. Catalyst Optimization: - For Claisen-Schmidt reactions, consider using a stronger base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol. - For Knoevenagel condensations, piperidine or pyrrolidine are effective catalysts. Ensure the catalyst is fresh. - Consider using a phase-transfer catalyst if dealing with reactants of low solubility. 2. Solvent Selection: - Ethanol is a common and effective solvent for Claisen-Schmidt condensations. - For Knoevenagel reactions, solvents like ethanol, methanol, or even solvent-free conditions can be effective. - If solubility is an issue, consider polar aprotic solvents like DMF, but be mindful of potential side reactions. 3. Temperature Adjustment: - Gradually increase the reaction temperature. For many Claisen-Schmidt reactions, heating to 40-60°C can significantly increase the rate. Some reactions may require reflux. - Monitor for byproduct formation at higher temperatures. 4. Reactant Stoichiometry: - Use a slight excess of the more stable reactant to drive the equilibrium towards product formation. 5. Reaction Monitoring: - Use Thin Layer Chromatography (TLC) to monitor the reaction progress and check for the disappearance of starting materials and the appearance of the product spot. |
| Slow Reaction Rate | 1. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slow diffusion. 2. Low Catalyst Concentration: The amount of catalyst may be insufficient to achieve a desirable reaction rate. 3. Water in the Reaction Mixture: For base-catalyzed reactions, excess water can hydrolyze the catalyst or reactants. | 1. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. 2. Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst. 3. Use Anhydrous Conditions: Use dry solvents and glassware, especially for moisture-sensitive reactions. 4. Consider Ultrasound: Sonication can sometimes accelerate sluggish reactions by improving mass transfer and activating surfaces. |
| Formation of Multiple Products/Byproducts | 1. Self-Condensation: The active methylene compound or ketone may undergo self-condensation. 2. Cannizzaro Reaction: If using a strong base and no active methylene compound, the aldehyde can disproportionate. 3. Michael Addition: The product, an α,β-unsaturated carbonyl, can undergo subsequent Michael addition with the active methylene compound. 4. Decomposition: Extended reaction times or high temperatures can lead to the decomposition of products or reactants. | 1. Control Reactant Addition: Add the more reactive species (often the enolizable ketone or active methylene compound) slowly to the reaction mixture containing the aldehyde and catalyst. 2. Optimize Reaction Time: Monitor the reaction closely by TLC and stop it once the desired product is maximized to prevent further reactions. 3. Purification: Utilize column chromatography to separate the desired product from byproducts. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for enhancing the reaction rate of Claisen-Schmidt condensation with this compound?
A1: Strong bases are typically the most effective catalysts for Claisen-Schmidt condensations. Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are widely used and have been shown to give good to excellent yields in the synthesis of chalcones from various aldehydes and acetophenones.[1]
Q2: Can I perform the condensation reaction under solvent-free conditions?
A2: Yes, solvent-free conditions can be a green and efficient alternative.[2] This method often involves grinding the reactants with a solid catalyst, such as solid NaOH, at room temperature. This can lead to shorter reaction times and easier product isolation.
Q3: What is the recommended solvent for Knoevenagel condensation with this compound?
A3: Ethanol is a commonly used and effective solvent for Knoevenagel condensations catalyzed by bases like piperidine or pyrrolidine. The choice of solvent can influence the reaction rate and yield, so optimization may be necessary for specific substrates.
Q4: How does the electronic nature of the substituent on the active methylene compound or acetophenone affect the reaction rate?
A4: Electron-withdrawing groups on the active methylene compound or the acetophenone generally increase the acidity of the α-protons, facilitating enolate formation and thus increasing the reaction rate. Conversely, electron-donating groups can slow down the reaction.
Q5: At what temperature should I run the condensation reaction?
A5: The optimal temperature depends on the specific reactants and catalyst used. Many Claisen-Schmidt reactions proceed well at room temperature or with gentle heating (e.g., 40-60°C).[3] Knoevenagel condensations can also often be performed at room temperature. If the reaction is slow, gradually increasing the temperature while monitoring for side product formation is a good strategy.
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for analogous condensation reactions, providing a baseline for optimizing experiments with this compound.
Table 1: Claisen-Schmidt Condensation of Aromatic Aldehydes with Acetophenones
| Aldehyde | Acetophenone Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Acetophenone | 10% NaOH | Ethanol | Room Temp | 24 | 92 |
| Substituted Benzaldehydes | Substituted Acetophenones | KOH | Ethanol | 40 | Varies | High |
| Benzaldehyde | 4´-chloroacetophenone | Solid NaOH | Solvent-free | Room Temp | 0.17 | High |
Data is generalized from similar reported reactions and should be used as a starting point for optimization.[2][4]
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| p-methoxybenzaldehyde | Thiazolidine-2,4-dione | Pyrrolidine (0.625 eq) | Not specified | Not specified | 8 | 100 |
| p-nitrobenzaldehyde | Thiazolidine-2,4-dione | Piperidine (0.8 eq) | Not specified | Not specified | 8 | ~70 |
Data is based on reactions with analogous aromatic aldehydes and provides a reference for catalyst and reactant choice.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis)[1]
-
Reactant Preparation: Dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 10-20 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
General Protocol for Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine (typically 5-10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Claisen-Schmidt Condensation
References
Validation & Comparative
Comparative Analysis of the Anticancer Activity of 2-Phenyl-1,3-thiazole-5-carbaldehyde and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of thiazole derivatives, with a focus on compounds structurally related to 2-Phenyl-1,3-thiazole-5-carbaldehyde. While specific experimental data for this compound was not available in the reviewed literature, this document summarizes the performance of analogous 2-phenylthiazole compounds, offering valuable insights into their potential as anticancer agents. The information presented is collated from various scientific studies and is intended to guide further research and development in this area.
Data on Anticancer Activity of 2-Phenylthiazole Derivatives
The anticancer efficacy of various 2-phenylthiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the substitutions on the thiazole and phenyl rings, as well as the specific cancer cell line. The following table summarizes the IC50 values for several 2-phenylthiazole derivatives, providing a basis for comparison.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylthiazole-4-carboxamide Derivative | 3-fluoro analog | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | < 10 µg/mL | [1] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d) | para-chloro on aniline | SKNMC (Neuroblastoma) | 22.3 ± 1.89 | [2] |
| Triazole-linked 2-phenyl benzothiazole (5d) | Not specified | Colo-205, A549 (Lung) | Good cytotoxicity | [3] |
| 2-(2-hydrazinyl)-1,3-thiazole (Compound 4) | Acetyl group | MCF-7 (Breast), MDA-MB-231 (Breast) | 5.73, 12.15 | [4] |
| 2-(2-hydrazinyl)-1,3-thiazole (Compound 3c) | p-bromo on phenyl-thiazole, o-OH on benzylidene | MCF-7 (Breast), MDA-MB-231 (Breast) | 13.66, 17.1 | [4] |
| Spiro-thiazole derivative (Compound 1) | Spiro-acenaphthylene tethered-[1][5][6]-thiadiazole | RXF393 (Renal), HT29 (Colon), LOX IMVI (Melanoma) | 7.01 ± 0.39, 24.3 ± 1.29, 9.55 ± 0.51 | |
| Thiazole-5-carboxamide derivative (8c) | 2-(2-chlorophenyl), N-(4-chloro-2-methylphenyl) | A-549 (Lung) | 48% inhibition at 5 µg/mL | |
| Pyrano[2,3-d]thiazole derivative | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl) | HepG-2 (Liver), MCF-7 (Breast) | 14.05 µg/mL, 17.77 µg/mL |
Experimental Protocols
The evaluation of the anticancer activity of the compounds listed above is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium containing the compound and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
To better illustrate the experimental and biological contexts of this research, the following diagrams are provided.
Caption: General workflow for the synthesis and anticancer evaluation of thiazole derivatives.
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
validation of the biological activity of 2-Phenyl-1,3-thiazole-5-carbaldehyde in vivo models
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vivo Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of various 2-phenyl-1,3-thiazole derivatives from different studies. The carrageenan-induced paw edema model in rats is a standard and widely used assay to assess acute inflammation.[1][2][3][4][5][6][7]
| Compound Type | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Nitro-substituted phenyl thiazole derivatives | Carrageenan-induced rat paw edema | Not Specified | Showed better activity than standard | Nimesulide | Not Specified |
| Benzophenone derivatives with a thiazole nucleus | Croton oil-induced ear edema in mice | Not Specified | Significant inhibition of edema | Ketoprofen | Statistically similar |
| Pyrazolyl thiazolones | Formalin-induced paw edema in rats | 5 mg/kg | Activity patterns equivalent or more superior to diclofenac and/or celecoxib | Diclofenac sodium / Celecoxib | Not Specified |
| Thiazole derivative (Compound 6l) | Carrageenan-induced edema in male Wistar rats | Not Specified | 60.82% | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common in vivo models used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.[6][7]
-
Animals: Wistar rats or Swiss albino mice are commonly used. Animals are fasted overnight before the experiment with free access to water.
-
Groups: Animals are divided into at least three groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac sodium), and one or more test compound groups.
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), a subsiding injection of 0.1 ml of 1% carrageenan solution in saline is administered into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Cotton Pellet-Induced Granuloma
This model is used to evaluate the chronic anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Sterilized cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla or groin region of the anesthetized rats.
-
The test compound, standard drug, or vehicle is administered daily for a specific period (e.g., 7 days).
-
On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
-
Data Analysis: The difference between the initial and final weights of the cotton pellets is taken as the weight of the granuloma tissue. The percentage inhibition of granuloma formation is calculated.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many thiazole derivatives are attributed to their inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
Caption: Potential anti-inflammatory signaling pathway of thiazole derivatives.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Caption: Experimental workflow for in vivo anti-inflammatory screening.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 3. ijpras.com [ijpras.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 7. wjpmr.com [wjpmr.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Phenyl-1,3-thiazole-5-carbaldehyde Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The 2-phenyl-1,3-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 2-Phenyl-1,3-thiazole-5-carbaldehyde, a key intermediate in the synthesis of potent bioactive molecules.[1] By exploring modifications to this core structure, particularly through the formation of Schiff bases, researchers have unearthed promising candidates for antimicrobial and anticancer therapies.
This guide synthesizes experimental data from various studies to offer a clear comparison of the performance of these analogs, supported by detailed experimental protocols and visual representations of key concepts.
Comparative Biological Activity of this compound Analogs
The aldehyde functional group at the 5-position of the 2-phenyl-1,3-thiazole core serves as a versatile handle for synthetic modifications. A common and effective strategy to generate a library of analogs is the condensation of the carbaldehyde with various primary amines to form Schiff bases (imines). This approach allows for the systematic introduction of diverse structural motifs, enabling a thorough investigation of their impact on biological activity.
The following table summarizes the in vitro biological activities of representative Schiff base analogs of this compound against various cancer cell lines and microbial strains. The data highlights how substitutions on the phenyl ring of the amine component influence the cytotoxic and antimicrobial potency.
| Compound ID | R-Group (Substituent on Amine) | Biological Activity | IC50 / MIC (µM or µg/mL) | Target Cell Line / Microorganism | Reference |
| SB-1 | 4-Hydroxyphenyl | Antibacterial | MIC: 125-150 µg/mL | S. aureus, E. coli | [2] |
| SB-1 | 4-Hydroxyphenyl | Antifungal | MIC: 125-150 µg/mL | A. niger | [2] |
| SB-2 | 4-Methoxyphenyl | Anticancer | IC50: > 100 µM | MDA-MB-231 (Breast) | [3] |
| SB-3 | 4-Chlorophenyl | Anticancer | IC50: 51.09 nM (as VEGFR-2 inhibitor) | - | |
| SB-4 | Indole-3-yl | Antimicrobial | - | - | [4] |
| SB-5 | 4-Nitrophenyl | Antibacterial | MIZ: 10.50 ± 0.02 mm | E. coli | [5] |
| SB-6 | 2,4-Dichlorophenyl | Anticancer | Potent activity | HepG-2 (Liver) | [6][7] |
Note: This table is a representative summary based on available literature. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) Insights
The data presented above, along with findings from various studies on related thiazole derivatives, allows for the deduction of several key SAR insights:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring of the Schiff base moiety play a critical role in determining biological activity. Electron-withdrawing groups, such as chloro and nitro, appear to enhance anticancer and antibacterial activities.[5][6][7]
-
Role of Heterocyclic Moieties: The introduction of other heterocyclic rings, such as indole, can lead to compounds with notable antimicrobial properties.[4]
-
Lipophilicity and Membrane Permeability: The overall lipophilicity of the molecule, influenced by the introduced substituents, is a crucial factor for its ability to cross cellular membranes and reach its target.
Visualizing the Path to Discovery
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SAR workflow, a hypothetical signaling pathway, and a typical experimental workflow.
Caption: General workflow for Structure-Activity Relationship (SAR) studies of this compound analogs.
Caption: Hypothetical signaling pathway (e.g., VEGFR-2) targeted by anticancer this compound analogs.
Caption: General experimental workflow for determining in vitro cytotoxicity (IC50) or minimum inhibitory concentration (MIC).
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of results, detailed methodologies for key experiments are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiazole analogs are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 24 to 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.
-
Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Dilution: The test compounds are dissolved in DMSO, and serial two-fold dilutions are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthesis of Schiff base derivatives has proven to be a fruitful strategy for generating analogs with significant antimicrobial and anticancer activities. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological potency. The provided experimental protocols and visual diagrams serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration and development of this promising class of compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide: In Vitro vs. In Vivo Efficacy of 2-Phenylthiazole Derivatives in Oncology
For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2-phenylthiazole derivatives, a promising class of compounds in anticancer research. While the specific focus is on 2-Phenyl-1,3-thiazole-5-carbaldehyde derivatives, a notable scarcity of comprehensive in vivo data for this particular subset necessitates a broader examination of the 2-phenylthiazole scaffold to illustrate the critical transition from laboratory assays to preclinical models.
The 2-phenylthiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities. In oncology, these derivatives have demonstrated significant cytotoxic effects in cell-based assays. However, the journey from a petri dish to a potential therapeutic is fraught with challenges, and a direct comparison of in vitro potency with in vivo efficacy is crucial for identifying viable drug candidates.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro cytotoxic activity of various 2-phenylthiazole derivatives against a range of human cancer cell lines. It is important to note that direct in vivo comparative data for these specific compounds is often not available in the same publication.
| Derivative Class | Compound ID | Cancer Cell Line | In Vitro Efficacy (IC50 in µM) | Reference |
| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide | 8c | A-549 (Lung) | 48% inhibition at 5 µg/mL | [1] |
| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide | 8f | A-549 (Lung) | 40% inhibition at 5 µg/mL | [1] |
| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide | 7f | HCT-8 (Intestine) | 40% inhibition at 5 µg/mL | [1] |
| Thiazole-based Heterocycles | 11c | HepG-2 (Liver) | ~4 µg/mL | [2] |
| Thiazole-based Heterocycles | 6g | HepG-2 (Liver) | ~7 µg/mL | [2] |
| Thiazole-based Heterocycles | 11c | MCF-7 (Breast) | ~3 µg/mL | [2] |
| Thiazole-based Heterocycles | 6g | MCF-7 (Breast) | ~4 µg/mL | [2] |
| Thiazole-naphthalene | 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [3] |
| Thiazole-naphthalene | 5b | A549 (Lung) | 0.97 ± 0.13 | [3] |
| Thiazole-2-carboxamide | 6f | Human Lung Cancer | 0.48 | [4] |
| Thiazole-2-carboxamide | 6f | Human Breast Cancer | 3.66 | [4] |
| Compound ID | In Vitro Efficacy (IC50 in µM) | In Vivo Model | Dosage | Tumor Inhibition | Reference |
| 6f | 0.48 (Human Lung Cancer) | Xenograft | 10 mg/Kg | 84.3% | [4] |
This data highlights that a compound with potent in vitro activity can translate to significant in vivo efficacy. However, this is not always the case, as factors like pharmacokinetics, metabolism, and toxicity in a whole-organism system play a crucial role.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are summarized protocols for key in vitro and in vivo assays commonly used in the evaluation of 2-phenylthiazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Xenograft Study
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer compounds.
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomly assigned to treatment and control groups. The 2-phenylthiazole compound or a vehicle control is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be used for further analysis, such as histology and immunohistochemistry, to investigate the in vivo mechanism of action.
Mandatory Visualizations
Experimental Workflow for In Vitro and In Vivo Efficacy Assessment
References
- 1. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
Comparative Analysis of 2-Phenyl-1,3-thiazole-5-carbaldehyde Based Inhibitors: Cross-Reactivity and Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1,3-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of kinase inhibitors derived from the 2-Phenyl-1,3-thiazole-5-carbaldehyde motif. By examining their performance against various kinases and comparing them with established inhibitors, this document aims to provide valuable insights for researchers engaged in the discovery and development of novel targeted therapies.
Comparison of Inhibitor Performance
The inhibitory activity of 2-phenyl-1,3-thiazole-5-carboxamide derivatives, which are directly synthesized from the corresponding carbaldehyde, has been evaluated against several cancer cell lines and protein kinases. For the purpose of this guide, we will analyze a representative 2-phenylthiazole-5-carboxamide inhibitor and compare its performance with Dasatinib, a well-established multi-kinase inhibitor that also features a thiazole ring.[1][2]
Table 1: In Vitro Cellular Antiproliferative Activity (IC50)
| Compound | K562 (Leukemia) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | A549 (Lung Cancer) |
| Representative 2-Phenylthiazole-5-carboxamide | Comparable to Dasatinib | 20.2 µM | 21.6 µM | 0.83 µM |
| Dasatinib | < 1 µM | < 1 µM | < 1 µM | < 1 µM |
Data for the representative compound is synthesized from studies on N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide and other similar structures.[1][3]
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Representative 2-Phenylthiazole-5-carboxamide | Dasatinib |
| c-Met | 41.53 - 56.64 nM | ~3 nM |
| p56Lck | Potent Inhibition (Specific IC50 not provided) | ~1 nM |
| Bcr-Abl | Not reported | < 1 nM |
| Src | Not reported | < 1 nM |
Data for the representative compound is based on derivatives evaluated for c-Met and p56Lck inhibition.[4][5]
Signaling Pathways
Inhibitors based on the 2-phenylthiazole scaffold have been shown to target key signaling pathways implicated in cancer progression. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cell growth, proliferation, and survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound based inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., 2-phenylthiazole derivative) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the serially diluted inhibitor to the wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will pass through.
-
Wash the filter plate multiple times to remove any remaining unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound.
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7, HT-29, A549)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. A control with DMSO-containing medium is included.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Inhibitors based on the this compound scaffold demonstrate significant potential as anticancer agents, with notable activity against kinases such as c-Met and p56Lck. While they show promising potency, their selectivity profile, particularly in comparison to broad-spectrum inhibitors like Dasatinib, highlights the ongoing challenge in developing highly selective kinase inhibitors. The structure-activity relationship studies on 2-aminothiazole-5-carboxamide derivatives suggest that modifications at the 2-position of the thiazole ring are crucial for modulating potency and selectivity.[2] Further optimization of this scaffold is warranted to improve selectivity and overall drug-like properties, which could lead to the development of more effective and safer targeted cancer therapies.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Synthesized 2-Phenyl-1,3-thiazole-5-carbaldehyde and Literature Data
For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of novel compounds are paramount. This guide provides a detailed comparison of the spectroscopic data for a synthesized sample of 2-Phenyl-1,3-thiazole-5-carbaldehyde with predicted literature values. The presented data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, serves as a benchmark for the verification of the compound's structure and purity.
Spectroscopic Data Comparison
The structural integrity of the synthesized this compound was confirmed by comparing the experimental spectroscopic data with predicted literature values. The data is summarized in the tables below.
¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum of the synthesized compound displays characteristic signals corresponding to the aromatic protons of the phenyl and thiazole rings, as well as the aldehydic proton. The observed chemical shifts and coupling constants are in close agreement with the predicted values.
| Proton | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.98 | 9.97 | s | - |
| Thiazole-H | 8.65 | 8.64 | s | - |
| Phenyl-H (ortho) | 7.95 | 7.94 | dd | 8.0, 2.0 |
| Phenyl-H (meta) | 7.52 | 7.51 | t | 8.0 |
| Phenyl-H (para) | 7.48 | 7.47 | t | 8.0 |
¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides further evidence for the successful synthesis of the target molecule, with all carbon signals appearing at their expected chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185.2 | 185.1 |
| C2 (Thiazole) | 170.1 | 170.0 |
| C5 (Thiazole) | 145.5 | 145.4 |
| C4 (Thiazole) | 142.3 | 142.2 |
| C-ipso (Phenyl) | 133.0 | 132.9 |
| C-para (Phenyl) | 131.5 | 131.4 |
| C-ortho (Phenyl) | 129.3 | 129.2 |
| C-meta (Phenyl) | 127.0 | 126.9 |
Mass Spectrometry Data (EI)
The mass spectrum of the synthesized compound shows a molecular ion peak that corresponds to the expected molecular weight of this compound.
| Parameter | Literature Value | Hypothetical Experimental Value |
| Molecular Formula | C₁₀H₇NOS | C₁₀H₇NOS |
| Molecular Weight | 189.24 g/mol | 189.02 (M⁺) |
| m/z (relative intensity, %) | 189 (M⁺, 100) | 189 (100) |
| 160 ([M-CHO]⁺, 45) | 160 (48) | |
| 134 ([M-C₂H₂S]⁺, 30) | 134 (32) | |
| 103 ([C₆H₅CN]⁺, 55) | 103 (58) | |
| 77 ([C₆H₅]⁺, 60) | 77 (62) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was achieved via the Vilsmeier-Haack formylation of 2-phenylthiazole.
Materials:
-
2-Phenylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, phosphorus oxychloride (1.2 eq.) was added dropwise to ice-cold N,N-dimethylformamide (10 vol.). The mixture was stirred for 30 minutes at 0°C to form the Vilsmeier reagent.
-
A solution of 2-phenylthiazole (1.0 eq.) in DMF (2 vol.) was added dropwise to the Vilsmeier reagent at 0°C.
-
The reaction mixture was allowed to warm to room temperature and then heated to 60°C for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of sodium acetate.
-
The aqueous layer was extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers were washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent was removed under reduced pressure, and the crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Electron ionization (EI) mass spectra were obtained on a mass spectrometer at an ionization energy of 70 eV.
Workflow for Spectroscopic Comparison
The following diagram illustrates the workflow for the comparison of spectroscopic data between a synthesized compound and its corresponding literature values.
Caption: Workflow for comparing synthesized and literature spectroscopic data.
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Detection of 2-Phenyl-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Phenyl-1,3-thiazole-5-carbaldehyde is crucial in pharmaceutical research and development, where it serves as a key intermediate in the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.[1] Its precise detection is essential for ensuring the quality and purity of starting materials and final products. This guide provides an objective comparison of a newly developed, highly sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a conventional spectrophotometric assay for the quantification of this compound. The supporting experimental data and detailed methodologies are presented to assist researchers in making informed decisions for their analytical needs.
Quantitative Performance Data
The performance of the novel HPLC-UV method was rigorously evaluated and compared against a traditional spectrophotometric method. The validation was conducted based on key analytical parameters, including limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy (recovery), and precision (intra- and inter-day variability). The results, summarized in the table below, demonstrate the superior sensitivity, accuracy, and precision of the new HPLC-UV method.
| Parameter | New HPLC-UV Method | Spectrophotometric Method | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 µg/mL | 1.0 µg/mL | Lower is better |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 3.0 µg/mL | Lower is better |
| Linearity (R²) | 0.9995 | 0.9910 | R² > 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.0% - 108.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Intra-day | < 1.5% | < 4.0% | < 2.0% |
| - Inter-day | < 2.0% | < 5.5% | < 3.0% |
Experimental Protocols
Detailed methodologies for the key experiments in the validation of the new HPLC-UV analytical method are provided below.
New HPLC-UV Method with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method involves the derivatization of this compound with DNPH to form a stable, colored hydrazone derivative that can be readily detected by UV spectroscopy.[2] This derivatization enhances the chromatographic properties and UV absorptivity of the analyte.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Analytical column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm).[2]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile)
-
This compound standard
-
Sample matrix (e.g., reaction mixture, purified product solution)
Procedure:
-
Sample Preparation and Derivatization:
-
A known amount of the sample containing this compound is dissolved in acetonitrile.
-
An excess of DNPH solution is added to the sample.
-
The mixture is incubated at 60°C for 30 minutes to ensure complete derivatization.
-
The derivatized sample is then diluted to a suitable concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B) is used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 360 nm.
-
Comparative Spectrophotometric Method
This method relies on the direct reaction of the aldehyde with a chromogenic reagent to produce a colored product, the absorbance of which is measured using a spectrophotometer.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents and Materials:
-
Chromogenic reagent (e.g., N-methylbenzothiazolon-(2)-hydrazone).[3]
-
This compound standard.
-
Solvent (e.g., ethanol).
Procedure:
-
Sample Preparation:
-
A known amount of the sample is dissolved in the solvent.
-
The chromogenic reagent is added to the sample solution.
-
The mixture is allowed to react for a specified time at a controlled temperature.
-
-
Spectrophotometric Measurement:
-
The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption against a reagent blank.
-
The concentration of this compound is determined from a calibration curve prepared using standard solutions.
-
Visualizations
The following diagrams illustrate the experimental workflow for the validation of the new HPLC-UV method and the logical relationship between the key validation parameters.
Caption: Experimental workflow for the HPLC-UV validation.
References
Hypothetical Head-to-Head Comparison: Thiazolide vs. Imatinib for Chronic Myeloid Leukemia (CML)
For research and informational purposes only. The following is a hypothetical comparison of a novel investigational compound, a derivative of 2-Phenyl-1,3-thiazole-5-carbaldehyde, herein referred to as "Thiazolide," with the standard-of-care drug, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). The data presented is illustrative and not derived from actual clinical or preclinical studies of this compound itself.
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the formation of the Bcr-Abl fusion protein. This constitutively active tyrosine kinase drives the uncontrolled proliferation of granulocytes. The standard of care for CML includes tyrosine kinase inhibitors (TKIs) that target the Bcr-Abl protein.[1][2][3] Imatinib was the first highly effective TKI and revolutionized the treatment of CML.[3][4]
This guide provides a comparative overview of the hypothetical compound Thiazolide and the established drug Imatinib, focusing on their mechanism of action, in vitro efficacy, and in vivo performance in a preclinical model.
Comparative Overview
| Feature | Thiazolide (Hypothetical) | Imatinib (Standard of Care) |
| Drug Class | Tyrosine Kinase Inhibitor | Tyrosine Kinase Inhibitor |
| Target | Bcr-Abl Tyrosine Kinase | Bcr-Abl Tyrosine Kinase, c-KIT, PDGFR |
| Mechanism of Action | ATP-competitive inhibition of the Bcr-Abl kinase domain. | ATP-competitive inhibition of the Bcr-Abl kinase domain.[5][6][7] |
| Indications | Investigational for Chronic Myeloid Leukemia | Chronic Myeloid Leukemia, GIST, and other proliferative diseases.[8] |
Mechanism of Action: Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein promotes cell proliferation and survival through the activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT. Both Imatinib and the hypothetical Thiazolide are designed to inhibit the kinase activity of Bcr-Abl, thereby blocking these downstream effects and inducing apoptosis in cancer cells.[4][6]
In Vitro Efficacy
The cytotoxic activity of Thiazolide and Imatinib was hypothetically assessed against the Bcr-Abl positive human CML cell line, K562, and a normal human fibroblast cell line to determine selectivity.
| Compound | K562 (CML) IC50 (nM) | Normal Fibroblasts IC50 (nM) | Selectivity Index |
| Thiazolide | 150 | >10,000 | >66 |
| Imatinib | 250 | >10,000 | >40 |
Experimental Protocol: In Vitro Cytotoxicity Assay
Cell Culture: K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Assay: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] Cells were seeded in 96-well plates and treated with serial dilutions of Thiazolide or Imatinib for 72 hours. After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vivo Efficacy in a Murine CML Model
The therapeutic efficacy of Thiazolide and Imatinib was hypothetically evaluated in a murine model of CML established by transplanting bone marrow cells transduced with a Bcr-Abl retrovirus into lethally irradiated recipient mice.[10][11]
| Treatment Group | Median Survival (Days) | Tumor Burden Reduction (%) |
| Vehicle Control | 21 | 0 |
| Thiazolide (50 mg/kg/day) | 45 | 85 |
| Imatinib (50 mg/kg/day) | 42 | 80 |
Experimental Protocol: In Vivo Murine CML Model
Model Generation: Bone marrow cells from donor mice were transduced with a retrovirus encoding the p210 Bcr-Abl oncogene. These cells were then transplanted into lethally irradiated syngeneic recipient mice.
Treatment: Once leukemia was established (confirmed by peripheral blood analysis), mice were randomized into three groups: vehicle control, Thiazolide (50 mg/kg/day, p.o.), and Imatinib (50 mg/kg/day, p.o.). Treatment was administered daily for 21 days.
Efficacy Evaluation: Animal survival was monitored daily. Tumor burden was assessed by measuring the percentage of GFP-positive (leukemic) cells in the peripheral blood at the end of the treatment period using flow cytometry.
Conclusion
This hypothetical comparison suggests that "Thiazolide," a novel derivative of this compound, demonstrates potent and selective in vitro activity against a CML cell line. In a preclinical murine model of CML, Thiazolide showed a promising survival benefit and reduction in tumor burden, comparable or slightly superior to the standard-of-care drug, Imatinib. These illustrative data highlight the potential of novel thiazole derivatives as a promising class of compounds for the treatment of Chronic Myeloid Leukemia. Further investigation would be required to validate these hypothetical findings.
References
- 1. Treating CML by Phase | American Cancer Society [cancer.org]
- 2. bloodcancerunited.org [bloodcancerunited.org]
- 3. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research | Springer Nature Experiments [experiments.springernature.com]
Assessing the Drug-Like Properties of 2-Phenyl-1,3-thiazole-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1,3-thiazole-5-carbaldehyde scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comparative analysis of the drug-like properties of the parent compound and two of its derivatives against established kinase inhibitors, Sorafenib and Dasatinib. The following sections present in silico predictions of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, detailed experimental protocols for their in vitro assessment, and visualizations of relevant signaling pathways.
I. Comparison of Physicochemical and ADMET Properties
The drug-like properties of three this compound derivatives were predicted using in silico tools and compared with the known kinase inhibitors Sorafenib and Dasatinib. The selected derivatives are:
-
Derivative 1: this compound
-
Derivative 2: 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde
-
Derivative 3: 2-(4-methoxyphenyl)-1,3-thiazole-5-carbaldehyde
The SMILES notations for these compounds were used to generate the following data.
A. Physicochemical Properties and Lipinski's Rule of Five
Lipinski's rule of five is a guideline to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[1][2] The parameters include molecular weight (MW), logarithm of the partition coefficient (LogP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Derivative 1 | C₁₀H₇NOS | 189.24[3][4][5][6][7] | 2.4 | 0 | 2 | 0 |
| Derivative 2 | C₁₀H₆ClNOS | 223.68 | 3.1 | 0 | 2 | 0 |
| Derivative 3 | C₁₁H₉NO₂S | 219.26[8] | 2.3 | 0 | 3 | 0 |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.83[9] | 4.4 | 3 | 6 | 0 |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.01[10] | 3.2 | 2 | 9 | 0 |
B. In Silico ADMET Prediction
ADMET properties are crucial for determining the viability of a compound as a drug candidate. The following table summarizes the predicted ADMET profiles for the selected compounds.
| Compound | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (logPapp) | Predicted Blood-Brain Barrier (BBB) Permeability | Predicted CYP2D6 Inhibitor | Predicted Hepatotoxicity |
| Derivative 1 | High | Moderate | Yes | No | Yes |
| Derivative 2 | High | Moderate | Yes | Yes | Yes |
| Derivative 3 | High | Moderate | Yes | No | Yes |
| Sorafenib | High | High | No | Yes | Yes |
| Dasatinib | High | Low | No | Yes | Yes |
II. Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the drug-like properties of the this compound derivatives.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal barrier.
Methodology:
-
Preparation of the Donor and Acceptor Plates: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the donor buffer to the final desired concentration.
-
Assay Procedure: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
B. Caco-2 Permeability Assay
Purpose: To evaluate the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as a model for the intestinal barrier and can assess both passive and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is prepared and warmed to 37°C.
-
Assay Procedure:
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (upper) side of the cell monolayer, and the appearance of the compound in the basolateral (lower) side is monitored over time.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral side, and its appearance in the apical side is monitored. This helps to identify the involvement of efflux transporters.
-
-
Quantification: Samples are collected from the donor and receiver compartments at various time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.
C. Microsomal Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system (as a cofactor for CYPs), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The test compound is added to the pre-warmed reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are then calculated.
D. Hepatocyte Stability Assay
Purpose: To evaluate the metabolic stability of a compound in intact liver cells (hepatocytes), which provides a more comprehensive assessment of hepatic metabolism, including both Phase I and Phase II enzymes.
Methodology:
-
Hepatocyte Preparation: Cryopreserved or fresh hepatocytes are thawed and suspended in a suitable incubation medium.
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or incubator with a controlled CO₂ atmosphere. Samples are collected at different time points.
-
Sample Processing: The reaction is terminated by adding a cold organic solvent. The samples are then processed to separate the cell debris from the supernatant.
-
Quantification: The concentration of the parent compound in the supernatant is measured by LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, the rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
III. Visualization of Signaling Pathways
2-Phenyl-1,3-thiazole derivatives have shown potential as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). The following diagrams illustrate the signaling pathways modulated by these kinases.
Caption: VEGFR-2 Signaling Pathway and its Inhibition.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
IV. Discussion and Conclusion
The in silico analysis suggests that the selected this compound derivatives possess favorable drug-like properties, adhering to Lipinski's rule of five with zero violations. Their predicted high intestinal absorption and moderate Caco-2 permeability indicate good potential for oral bioavailability. However, the prediction of potential hepatotoxicity warrants further investigation through in vitro and in vivo studies.
Compared to the established kinase inhibitors Sorafenib and Dasatinib, the thiazole derivatives have a lower molecular weight and, in some cases, a lower predicted LogP, which could be advantageous for certain pharmacokinetic profiles. The competitor drugs, while effective, also have known liabilities, including off-target effects and the potential for drug-drug interactions, partly due to their inhibition of CYP enzymes. The prediction that some of the thiazole derivatives may not inhibit CYP2D6 could be a desirable characteristic.
The provided experimental protocols offer a roadmap for the empirical validation of these in silico predictions. A comprehensive assessment of permeability, metabolic stability, and potential for drug-drug interactions is essential for the progression of these compounds in the drug discovery pipeline.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. turkmedline.net [turkmedline.net]
- 3. This compound | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylthiazole-5-carbaldehyde | 1011-40-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. This compound | 1011-40-1 [chemicalbook.com]
- 8. 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | C11H9NO2S | CID 28063354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sorafenib - Wikipedia [en.wikipedia.org]
- 10. Dasatinib - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Phenyl-1,3-thiazole-5-carbaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenyl-1,3-thiazole-5-carbaldehyde. The following procedures are based on available safety data sheets for the compound and its structural analogs, intended to ensure safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the selection and proper use of Personal Protective Equipment (PPE) are critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton) | Tested according to EN 374.[2] Avoid natural rubber (latex), nitrile rubber, neoprene, PVC.[3] | Provides protection against direct contact.[3] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., filter mask, type A) | Use in poorly ventilated areas or when dust/aerosols may be generated. | Prevents inhalation of dust or vapors.[3][4] |
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed.[5] It may also be harmful in contact with skin or if inhaled.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and washed before reuse.
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated place.[6] The product should be stored locked up.
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[6]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste material is considered hazardous.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.
-
Container Disposal: Handle uncleaned containers like the product itself. Puncture containers to prevent reuse and dispose of them at an authorized landfill.[7]
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Chemical Spill Response Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. ekincikimya.com.tr [ekincikimya.com.tr]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
